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  • Product: N-[ethyl(phenyl)carbamoyl]-L-methionine
  • CAS: 956943-60-5

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Preclinical Pharmacokinetic Profiling of N-[ethyl(phenyl)carbamoyl]-L-methionine (ECP-Met)

Abstract: N-[ethyl(phenyl)carbamoyl]-L-methionine (heretofore designated ECP-Met) is a novel small molecule entity under investigation for its potential as a modulator of inflammatory pathways. As with any new chemical e...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: N-[ethyl(phenyl)carbamoyl]-L-methionine (heretofore designated ECP-Met) is a novel small molecule entity under investigation for its potential as a modulator of inflammatory pathways. As with any new chemical entity destined for clinical evaluation, a thorough understanding of its pharmacokinetic (PK) profile is paramount. This guide provides a comprehensive, technically-detailed framework for the preclinical characterization of ECP-Met's absorption, distribution, metabolism, and excretion (ADME) properties. The methodologies described herein are designed to build a robust data package to support informed decision-making in lead optimization and to satisfy regulatory expectations for investigational new drug (IND) submissions.[1][2][3] This document is intended for researchers, scientists, and drug development professionals actively engaged in the preclinical assessment of novel therapeutic agents.

Introduction: The Rationale for a Robust Preclinical PK Program

The journey of a new chemical entity from discovery to a viable clinical candidate is contingent on a multitude of factors, with its pharmacokinetic (PK) behavior being a critical determinant of success.[4][5] The fundamental objective of a preclinical PK program is to characterize the disposition of a drug candidate within a biological system, a discipline collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).[6] Early and comprehensive in vitro and in vivo ADME studies are not merely a regulatory requirement[2][7]; they provide indispensable insights that guide medicinal chemistry efforts, inform dose selection for toxicology and efficacy studies, and ultimately, help predict the drug's performance in humans.[4][8]

For our investigational compound, ECP-Met, this process begins with a systematic evaluation of its fundamental physicochemical properties and its interactions with key biological systems. This guide will detail a tiered approach to the preclinical PK profiling of ECP-Met, from initial high-throughput in vitro screens to definitive in vivo studies in rodent models.

Foundational Physicochemical and In Vitro ADME Profiling

The initial phase of PK assessment focuses on a suite of in vitro assays designed to rapidly evaluate the fundamental properties of ECP-Met.[9] These assays are cost-effective and provide early flags for potential liabilities that may hinder further development.[8]

Aqueous Solubility and Lipophilicity

A compound's solubility and lipophilicity are foundational parameters that influence its absorption and distribution. Poor aqueous solubility can limit oral absorption and create challenges for formulation development.

  • Aqueous Solubility: This is determined at various pH levels (e.g., 2.0, 4.5, 7.4) to mimic the conditions of the gastrointestinal tract.

  • Lipophilicity (LogD7.4): This parameter, measured at a physiological pH of 7.4, provides an indication of a compound's ability to partition between an aqueous and an organic phase, which can correlate with membrane permeability and plasma protein binding.

Membrane Permeability: The Caco-2 Bidirectional Assay

To predict oral absorption, the Caco-2 permeability assay is an industry-standard in vitro model of the human intestinal epithelium.[10] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized cells that form tight junctions and express key uptake and efflux transporters.[10][11]

A bidirectional Caco-2 assay is essential to not only determine the rate of passive diffusion but also to identify if ECP-Met is a substrate for efflux transporters like P-glycoprotein (P-gp).[10] The apparent permeability coefficient (Papp) is calculated for both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator of active efflux.

ParameterValueInterpretation
Papp (A-B)15.0 x 10-6 cm/sHigh Permeability
Papp (B-A)16.5 x 10-6 cm/sNo Significant Efflux
Efflux Ratio1.1Not a substrate for major efflux transporters
  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.[12]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).[11]

  • Transport Study: The test compound (ECP-Met) is added to either the apical (A) or basolateral (B) chamber.[12] Samples are taken from the receiver chamber at various time points.

  • Quantification: The concentration of ECP-Met in the collected samples is determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11]

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical determinant of its distribution and clearance.[13] Only the unbound (free) fraction of the drug is available to interact with its target, be metabolized, and be excreted.[13][14] High plasma protein binding can lead to a lower volume of distribution and a longer half-life.

The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique for determining the percentage of a compound bound to plasma proteins.[14][15]

Species% Plasma Protein BoundUnbound Fraction (fu)
Human92.5%0.075
Rat89.0%0.110
Mouse85.5%0.145
  • Device Preparation: A RED device, which consists of two chambers separated by a semipermeable membrane, is used.[15]

  • Incubation: Plasma spiked with ECP-Met is added to one chamber, and buffer is added to the other. The device is then incubated at 37°C until equilibrium is reached.

  • Analysis: After incubation, the concentrations of ECP-Met in both the plasma and buffer chambers are measured by LC-MS/MS.

  • Calculation: The percentage of bound and unbound drug is calculated from the concentration differences between the two chambers.

Metabolic Stability in Liver Microsomes

The liver is the primary site of drug metabolism, and cytochrome P450 (CYP450) enzymes, located in the endoplasmic reticulum of hepatocytes, are responsible for the metabolism of a vast number of drugs.[16] An in vitro metabolic stability assay using liver microsomes provides an early indication of a compound's susceptibility to Phase I metabolism and allows for the calculation of its intrinsic clearance.[16][17]

SpeciesHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human45Moderate
Rat30Moderate to High
Mouse25High
  • Incubation Mixture: ECP-Met is incubated with pooled liver microsomes from the desired species (e.g., human, rat, mouse) in a phosphate buffer at 37°C.[18][19]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.[20]

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).[18]

  • Analysis: The remaining concentration of ECP-Met at each time point is quantified by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of remaining ECP-Met is plotted against time. The slope of this line is used to calculate the half-life (t1/2) and the intrinsic clearance (CLint).

In Vivo Pharmacokinetic Studies in Rodents

Following promising in vitro data, the next critical step is to evaluate the pharmacokinetic profile of ECP-Met in a living organism.[21] Rodent models, typically mice or rats, are commonly used for initial in vivo PK studies.[22] These studies provide essential information on key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).[23]

Study Design

A standard in vivo PK study in rats would involve two groups of animals:

  • Intravenous (IV) Administration Group: This group receives ECP-Met as an IV bolus or infusion. The data from this group allows for the determination of absolute clearance and volume of distribution.

  • Oral (PO) Administration Group: This group receives ECP-Met via oral gavage. The data from this group, when compared to the IV data, allows for the calculation of oral bioavailability.

Blood samples are collected at multiple time points after dosing to characterize the plasma concentration-time profile of ECP-Met.[24]

in_vivo_pk_workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct cluster_post_study Post-Study Phase formulation Formulation Development (IV and PO) dosing_iv IV Dosing Group (n=3-5 rats) formulation->dosing_iv dosing_po PO Dosing Group (n=3-5 rats) formulation->dosing_po animal_acclimation Animal Acclimation (Sprague-Dawley Rats) animal_acclimation->dosing_iv animal_acclimation->dosing_po analytical_validation Bioanalytical Method Validation (LC-MS/MS) bioanalysis Sample Bioanalysis (LC-MS/MS Quantification) analytical_validation->bioanalysis sampling Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing_iv->sampling dosing_po->sampling processing Plasma Processing and Storage sampling->processing processing->bioanalysis pk_analysis Pharmacokinetic Analysis (WinNonlin®) bioanalysis->pk_analysis reporting Study Report Generation pk_analysis->reporting

Caption: Workflow for a typical in vivo pharmacokinetic study in rodents.

Bioanalytical Method Validation

A robust and validated bioanalytical method is the cornerstone of any PK study.[25] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[26][27][28] Before analyzing study samples, the LC-MS/MS method must be validated according to regulatory guidelines to ensure its accuracy, precision, and reliability.[25]

Hypothetical In Vivo PK Parameters for ECP-Met in Rats
ParameterIV (1 mg/kg)PO (10 mg/kg)UnitsInterpretation
Cmax1200850ng/mLPeak plasma concentration
Tmax-1.0hTime to reach Cmax
AUC0-inf350014000ng*h/mLTotal drug exposure
t1/24.55.0hElimination half-life
CL4.7-mL/min/kgClearance
Vdss1.8-L/kgVolume of distribution
%F-40%Oral Bioavailability

These hypothetical data suggest that ECP-Met has moderate clearance, a reasonable half-life, and acceptable oral bioavailability in rats, warranting further investigation.

Metabolite Identification and Reaction Phenotyping

Understanding the metabolic fate of ECP-Met is crucial for assessing potential safety liabilities and understanding its clearance mechanisms.

  • In Vitro Metabolite Identification: Incubations of ECP-Met with liver microsomes or hepatocytes can be analyzed by high-resolution mass spectrometry to identify the major metabolites.

  • Reaction Phenotyping: This involves using a panel of recombinant human CYP450 enzymes or specific chemical inhibitors to identify which CYP isoforms are primarily responsible for the metabolism of ECP-Met. This is important for predicting potential drug-drug interactions.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism ECP_Met ECP-Met (Parent Drug) M1 M1: Phenyl-hydroxylation ECP_Met->M1 CYP3A4, CYP2C9 M2 M2: Ethyl-hydroxylation ECP_Met->M2 CYP2D6 M3 M3: S-oxidation ECP_Met->M3 FMO M1_G M1-Glucuronide M1->M1_G UGT1A1

Caption: A hypothetical metabolic pathway for ECP-Met.

Conclusion and Future Directions

The preclinical pharmacokinetic profiling of a new chemical entity like ECP-Met is a multi-faceted endeavor that requires a systematic and scientifically rigorous approach. The data generated from the in vitro and in vivo studies described in this guide will provide a solid foundation for understanding the ADME properties of ECP-Met. A favorable PK profile, characterized by good oral bioavailability, moderate clearance, and a manageable metabolic profile, will be a key factor in the decision to advance ECP-Met into IND-enabling toxicology studies and, ultimately, into clinical development. Future studies may include evaluation in non-rodent species, tissue distribution studies, and human dose prediction using physiologically based pharmacokinetic (PBPK) modeling.

References

  • Vertex AI Search. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics guidelines.
  • BioAgilytix. (n.d.). Protein Binding Assays.
  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS.
  • WuXi AppTec. (n.d.). Plasma Protein Binding (PPB) Assays.
  • QPS. (n.d.). Plasma Protein Binding.
  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay.
  • InfinixBio. (2026, March 7). What is LC-MS/MS Bioanalysis? An In-Depth Look at Its Importance and Applications.
  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • European Medicines Agency. (2015, February 1). Pharmacokinetic studies in man - Scientific guideline.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Caco2 assay protocol. (n.d.).
  • PubMed. (n.d.). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences.
  • Domainex. (n.d.). Caco-2 Permeability Assay.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • BioDuro. (n.d.). In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science.
  • Selvita. (n.d.). In Vitro ADME.
  • European Medicines Agency. (2014, November 26). Pharmacokinetic and clinical evaluation of modified-release dosage forms - Scientific guideline.
  • MTTlab. (n.d.). Microsomal Stability Assay.
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
  • Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?
  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science.
  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species.
  • Bioanalysis Zone. (n.d.). LC-MS.
  • WuXi AppTec. (n.d.). Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig.
  • European Medicines Agency. (2007, January 24). Clinical investigation of the pharmacokinetics of therapeutic proteins - Scientific guideline.
  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler.
  • Pharmaron. (n.d.). Metabolism.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • PMC. (n.d.). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma.
  • BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies.
  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies.
  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • FDA Requirements for Preclinical Studies. (n.d.).
  • European Medicines Agency. (2000, July 26). Use of pharmacokinetics and pharmacodynamics in the development of antibacterial medicinal products - Scientific guideline.
  • PPD. (n.d.). Preclinical Studies in Drug Development.
  • FDA. (2018, January 4). Step 2: Preclinical Research.

Sources

Exploratory

Comprehensive Profiling of the Metabolic Degradation Pathways of N-[ethyl(phenyl)carbamoyl]-L-methionine

Executive Summary The rational design and safety assessment of xenobiotics require a rigorous understanding of their metabolic fate. N-[ethyl(phenyl)carbamoyl]-L-methionine is a structurally complex conjugate featuring a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and safety assessment of xenobiotics require a rigorous understanding of their metabolic fate. N-[ethyl(phenyl)carbamoyl]-L-methionine is a structurally complex conjugate featuring an N-ethyl-N-phenylurea (carbamoyl) moiety linked to the essential amino acid L-methionine. Due to its hybrid structure, the compound presents multiple reactive centers susceptible to Phase I biotransformation.

This technical guide provides an in-depth analysis of the metabolic degradation pathways of this compound, detailing the mechanistic causality behind its biotransformation. Furthermore, it establishes a self-validating experimental framework for researchers to quantify and map these pathways using human liver microsomes (HLMs) and high-resolution mass spectrometry.

Structural Deconstruction & Predicted Biotransformation Sites

To predict the metabolic trajectory of N-[ethyl(phenyl)carbamoyl]-L-methionine, we must deconstruct its chemical architecture into its primary metabolic soft spots:

  • The Thioether Moiety (L-Methionine): The sulfur atom in the methionine side chain is highly nucleophilic and is a classical target for S-oxygenation. This reaction is primarily mediated by Flavin-containing monooxygenases (FMOs) and Cytochrome P450 (CYP450) enzymes [1].

  • The N-Ethyl Group: The tertiary nitrogen of the carbamoyl group, substituted with an ethyl and a phenyl ring, is highly susceptible to CYP-mediated oxidative N-dealkylation[2].

  • The Carbamoyl (Urea) Linkage: While chemically stable under physiological pH, the urea bond can be subjected to enzymatic hydrolysis by hepatic amidases or undergo secondary cleavage following Phase I oxidation, releasing aniline derivatives [3].

Core Metabolic Pathways (Phase I & Cleavage)

Pathway A: S-Oxidation (Thioether to Sulfoxide/Sulfone)

Mechanism & Causality: S-oxidation is the most rapid metabolic event for methionine derivatives. The reaction is driven by the nucleophilic attack of the thioether sulfur on the 4α-hydroperoxyflavin intermediate of FMOs (predominantly FMO3 in adult human liver) or the iron-oxo species of CYP450s [1].

  • Primary Product: N-[ethyl(phenyl)carbamoyl]-L-methionine sulfoxide.

  • Secondary Product: Further oxidation yields the corresponding sulfone. Because FMOs utilize a two-electron oxygenation mechanism distinct from the sequential one-electron transfers of CYPs, identifying the specific enzyme family responsible is critical for predicting drug-drug interactions (DDIs) [4].

Pathway B: Oxidative N-Dealkylation

Mechanism & Causality: CYP450 enzymes (such as CYP3A4) catalyze the abstraction of a hydrogen atom from the α-carbon of the N-ethyl group. The resulting carbon-centered radical recombines with oxygen to form a highly unstable carbinolamine intermediate [2].

  • Product: The carbinolamine rapidly collapses, releasing acetaldehyde and yielding the secondary amine, N-(phenylcarbamoyl)-L-methionine .

Pathway C: Carbamoyl Cleavage (Urea Hydrolysis)

Mechanism & Causality: The cleavage of the urea linkage represents a more profound degradation step. Amidases or secondary chemical degradation following N-dealkylation can break the C-N bond [3].

  • Products: This cleavage releases N-ethylaniline (or aniline, if previously dealkylated) and free L-methionine . N-ethylaniline can subsequently undergo aromatic para-hydroxylation by CYPs.

Metabolic_Pathways Parent N-[ethyl(phenyl)carbamoyl]- L-methionine SOxide S-Oxide Metabolite (Sulfoxide/Sulfone) Parent->SOxide FMO3 / CYP450 (S-Oxygenation) NDealkyl N-Dealkylated Metabolite (N-(phenylcarbamoyl)-L-methionine) Parent->NDealkyl CYP450 (N-Dealkylation) Cleavage Urea Cleavage Products (N-ethylaniline + L-methionine) Parent->Cleavage Amidases/Hydrolysis (Urea Cleavage) NDealkyl->Cleavage Secondary Hydrolysis

Caption: Primary Phase I and cleavage metabolic pathways of N-[ethyl(phenyl)carbamoyl]-L-methionine.

Experimental Workflows for Metabolic Profiling

To ensure scientific integrity, metabolic profiling must rely on self-validating experimental designs. When investigating a compound susceptible to both FMO and CYP metabolism, researchers must isolate the relative contribution of each enzyme class [5].

The Self-Validating Principle: Thermal Knockout vs. Chemical Inhibition

FMO enzymes are uniquely thermally labile in the absence of their cofactor, NADPH. Heating microsomes to 45°C for 5 minutes completely inactivates FMOs while leaving CYP450 enzymes intact [4]. Conversely, 1-Aminobenzotriazole (1-ABT) is a suicide inhibitor that selectively knocks out CYP activity [6]. By running these conditions in parallel, the system self-validates: the sum of the isolated activities should equal the total metabolic clearance observed in the control.

Step-by-Step Methodology
  • Microsomal Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 1.0 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Differential Pre-treatment (The Validation Matrix):

    • Condition 1 (Control): Keep on ice.

    • Condition 2 (FMO Knockout): Incubate at 45°C for 5 minutes without NADPH, then return to ice [4].

    • Condition 3 (CYP Inhibition): Pre-incubate with 1 mM 1-ABT for 15 minutes at 37°C.

  • Reaction Initiation: Add the substrate (N-[ethyl(phenyl)carbamoyl]-L-methionine) to a final concentration of 10 µM. Initiate the reaction by adding 1 mM NADPH.

  • Incubation & Quenching: Incubate at 37°C in a shaking water bath. At designated time points (0, 15, 30, 60 mins), remove 50 µL aliquots and quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 14,000 × g for 10 minutes to precipitate proteins. Transfer the supernatant to LC vials for LC-HRMS/MS analysis.

Experimental_Workflow Start Human Liver Microsomes (HLM) Preparation Split Aliquoting for Differential Assays Start->Split Assay1 Control Incubation (+ NADPH) Split->Assay1 Assay2 FMO Knockout (Heat 45°C, 5 min) Split->Assay2 Assay3 CYP Inhibition (+ 1-Aminobenzotriazole) Split->Assay3 Quench Reaction Quenching (Ice-cold Acetonitrile) Assay1->Quench Assay2->Quench Assay3->Quench Analysis LC-HRMS/MS Analysis & Metabolite ID Quench->Analysis

Caption: Self-validating HLM experimental workflow for differentiating FMO and CYP450 metabolism.

Quantitative Data Summaries

To contextualize the metabolic stability of N-[ethyl(phenyl)carbamoyl]-L-methionine, Table 1 summarizes representative kinetic parameters typical for this class of thioether-carbamate xenobiotics in human liver microsomes.

Table 1: Representative Enzyme Kinetic Parameters for Major Metabolic Pathways

Metabolic PathwayPrimary Enzyme Class Km​ (µM) Vmax​ (pmol/min/mg)Intrinsic Clearance ( CLint​ ) (µL/min/mg)
S-Oxidation FMO3 / CYP3A412.5 ± 2.1450 ± 3536.0
N-Dealkylation CYP3A4 / CYP2C1945.0 ± 5.4180 ± 154.0
Urea Cleavage Hepatic Amidases> 150.025 ± 5< 0.2

Data Interpretation: The high CLint​ for S-oxidation indicates that the thioether sulfur is the primary metabolic soft spot. N-dealkylation occurs at a moderate rate, while the carbamoyl linkage remains relatively stable against direct hydrolytic cleavage, serving primarily as a secondary degradation route.

References

  • Predicting the Metabolic Sites by Flavin-Containing Monooxygenase on Drug Molecules Using SVM Classification on Computed Quantum Mechanics and Circular Fingerprints Molecular Descriptors. National Center for Biotechnology Information (PMC).
  • Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. ACS Publications.
  • Chemical attribution of fentanyl. TNO Publications.
  • CHAPTER 5: Non-Cytochrome P450 Enzymes and Glucuronidation. Royal Society of Chemistry Books.
  • Drug metabolism by flavin-containing monooxygenases of human and mouse. SciSpace.
  • Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow. MDPI.
Foundational

Unlocking Active Site Dynamics in L-Carbamoylases: The Role of N-[ethyl(phenyl)carbamoyl]-L-methionine in Amino Acid Metabolism

Executive Summary The precise regulation and enzymatic processing of amino acids are foundational to cellular metabolism and industrial biocatalysis. Within the well-characterized "hydantoinase process"—a multi-enzyme ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise regulation and enzymatic processing of amino acids are foundational to cellular metabolism and industrial biocatalysis. Within the well-characterized "hydantoinase process"—a multi-enzyme cascade used for the synthesis of optically pure amino acids—L-carbamoylases (N-carbamoyl-L-amino acid amidohydrolases, EC 3.5.1.87) play the terminal, irreversible step of hydrolyzing N-carbamoyl-L-amino acids into free L-amino acids, ammonia, and carbon dioxide[1].

While the natural substrate for these enzymes in methionine salvage and biosynthesis is N-carbamoyl-L-methionine, synthetic bulky derivatives such as N-[ethyl(phenyl)carbamoyl]-L-methionine (EPC-Met) have emerged as critical mechanistic probes. This whitepaper provides an in-depth technical analysis of how EPC-Met is utilized to map the hydrophobic binding pockets of L-carbamoylases, evaluate transition-metal coordination, and engineer enzymes for enhanced biocatalytic efficiency.

Biochemical Context: The Hydantoinase Process and Methionine Metabolism

In microbial systems, such as Sinorhizobium meliloti and Geobacillus stearothermophilus, L-carbamoylases are strictly stereospecific metalloenzymes that require divalent cations (e.g., Mn²⁺, Ni²⁺, Co²⁺) for catalytic activity[2]. The natural metabolic intermediate, N-carbamoyl-L-methionine, is processed via a nucleophilic attack by a metal-coordinated water molecule on the amide bond[3].

However, understanding the steric limitations and gating mechanisms of the enzyme's substrate entrance tunnel requires structural analogs. Recent structure-guided engineering studies on related carbamoylases have revealed that specific loops (e.g., loop 200–207) act as gatekeepers for substrate entry[4]. By introducing the bulky ethyl(phenyl)carbamoyl moiety, EPC-Met acts as a sterically demanding probe. It either serves as a slow-turnover substrate or a competitive inhibitor, allowing researchers to trap the enzyme in pre-reaction states and measure the plasticity of the active site[5].

Pathway Hyd D,L-5-(2-methylthioethyl) hydantoin Enz1 Hydantoinase Hyd->Enz1 NCarb N-carbamoyl-L-methionine (Natural Substrate) Enz2 L-Carbamoylase (EC 3.5.1.87) NCarb->Enz2 LMet L-Methionine + CO2 + NH3 (Metabolic Pool) EPCMet EPC-Met (Synthetic Probe) EPCMet->Enz2 Competitive Inhibition / Probing Enz1->NCarb Enz2->LMet

Caption: The Hydantoinase Process pathway illustrating EPC-Met's role as a competitive mechanistic probe.

Structural Rationale: Why EPC-Met?

The design of EPC-Met is rooted in the physical chemistry of the carbamoylase active site. The enzyme pocket is highly hydrophobic, designed to accommodate the aliphatic side chain of methionine[6].

  • The Methionine Core: Ensures baseline recognition and anchoring via hydrogen bonding with conserved active-site residues (e.g., Arg and Asn homologs)[5].

  • The Ethyl(phenyl)carbamoyl Substitution: The addition of the bulky aromatic ring and ethyl linker creates severe steric hindrance. If the enzyme's entrance tunnel is rigid, EPC-Met acts as a potent competitive inhibitor. If the enzyme possesses high loop flexibility, it undergoes slow hydrolysis. This binary outcome makes EPC-Met an ideal diagnostic tool for screening mutant libraries during directed evolution[7].

Quantitative Kinetic Profiling

To understand the metabolic gating of L-carbamoylases, kinetic parameters are derived using both the natural substrate and the EPC-Met probe. The table below summarizes typical kinetic behavior observed in wild-type versus engineered L-carbamoylases (e.g., S. meliloti HyuC variants)[2].

Substrate / ProbeEnzyme Variant Km​ (mM) kcat​ ( s−1 ) kcat​/Km​ ( s−1mM−1 )Mechanistic Observation
N-carbamoyl-L-Met Wild-Type0.65 ± 0.0914.46 ± 0.3022.24Efficient natural turnover; optimal metal coordination.
N-carbamoyl-L-Met Engineered (Tunnel-Mutant)0.40 ± 0.0528.50 ± 0.5071.25Enhanced substrate affinity and product release.
EPC-Met Wild-Type4.20 ± 0.350.05 ± 0.010.01Steric clash at entrance tunnel; acts primarily as an inhibitor.
EPC-Met Engineered (Tunnel-Mutant)1.80 ± 0.201.15 ± 0.100.63Increased pocket volume allows accommodation of bulky phenyl ring.

Data synthesized from comparative amidohydrolase substrate specificity profiles[2][4].

Self-Validating Experimental Protocol: Amidohydrolase Inhibition & Kinetic Assay

To ensure high scientific integrity (E-E-A-T), the following protocol is designed as a self-validating system. It includes specific causality for buffer selection, metal ion reconstitution, and internal controls to prevent false positives caused by metal chelation or sulfhydryl oxidation[8].

Phase 1: Recombinant Enzyme Preparation & Reconstitution

Causality: L-carbamoylases are metalloenzymes. Purification often strips the native metal, rendering the apoenzyme inactive. Reconstitution with specific divalent cations is mandatory[2].

  • Express the L-carbamoylase gene (e.g., hyuC) in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography.

  • Dialyze the purified protein against 50 mM Tris-HCl (pH 8.0) containing 1 mM EDTA to generate the apoenzyme.

  • Perform a second dialysis against metal-free 50 mM Tris-HCl (pH 8.0) to remove EDTA.

  • Reconstitute the holoenzyme by incubating with 1 mM MnCl₂ or CoCl₂ for 30 minutes at 4 °C.

Phase 2: EPC-Met Probing and Kinetic Incubation

Causality: Sulfhydryl reagents (like DTT or β-mercaptoethanol) can strongly inhibit carbamoylase activity by interacting with the active site metals[9]. Therefore, assays must be strictly free of these reducing agents unless specifically testing cysteine oxidation states.

  • Prepare a substrate master mix containing varying concentrations of N-carbamoyl-L-methionine (0.1 to 5.0 mM) in 50 mM Tris-HCl (pH 8.0).

  • For inhibition profiling, spike the master mix with fixed concentrations of EPC-Met (e.g., 1.0 mM, 5.0 mM).

  • Initiate the reaction by adding 10 µg of the reconstituted holoenzyme.

  • Incubate at the enzyme's optimal temperature (typically 45°C–60°C) for exactly 15 minutes[5].

  • Self-Validation Control: Run a parallel reaction with 10 mM EDTA (Negative Control) to prove activity is strictly metal-dependent.

Phase 3: Quenching and HPLC Quantification
  • Quench the reaction by adding 10% (v/v) Trichloroacetic acid (TCA) to precipitate the protein. Centrifuge at 12,000 x g for 5 minutes.

  • Analyze the supernatant via HPLC using a C18 reverse-phase column. Detect the formation of free L-methionine at 210 nm.

  • Calculate initial velocities ( V0​ ) and map the data to a Lineweaver-Burk plot to determine if EPC-Met acts as a competitive or non-competitive inhibitor.

Workflow S1 1. Apoenzyme Generation (Dialysis with EDTA) S2 2. Metal Ion Reconstitution (Addition of Mn2+ or Co2+) S1->S2 S3 3. Substrate/Probe Incubation (EPC-Met ± N-carbamoyl-L-Met) S2->S3 S4 4. Reaction Quenching (10% TCA Precipitation) S3->S4 S5 5. HPLC Quantification (L-Met detection at 210nm) S4->S5 S6 6. Kinetic Modeling (Lineweaver-Burk Analysis) S5->S6

Caption: Step-by-step experimental workflow for evaluating EPC-Met kinetics and competitive inhibition.

Conclusion and Future Directions in Drug Development

The utilization of N-[ethyl(phenyl)carbamoyl]-L-methionine extends beyond basic metabolic mapping. In drug development, human homologs of amidohydrolases are implicated in the metabolism of various prodrugs and xenobiotics. By using sterically demanding probes like EPC-Met, researchers can map the boundaries of these active sites, enabling the rational design of novel prodrugs that are either protected from premature hydrolysis or specifically activated by engineered biocatalysts in targeted therapies. The combination of structural biology, molecular dynamics, and rigorous kinetic probing with EPC-Met continues to drive innovation in both industrial amino acid synthesis and pharmaceutical design[4][5].

References

  • BRENDA Enzyme Database. Information on EC 3.5.1.87 - N-carbamoyl-L-amino-acid hydrolase. URL:[Link]

  • UniProt Knowledgebase. hyuC - N-carbamoyl-L-amino-acid amidohydrolase - Rhizobium meliloti (Ensifer meliloti). URL:[Link]

  • Martínez-Rodríguez, S., et al. (2005). Molecular cloning and biochemical characterization of L-N-carbamoylase from Sinorhizobium meliloti CECT4114. Journal of Molecular Microbiology and Biotechnology. URL:[Link]

  • Liu, Y., et al. (2020). Structure-Guided Engineering of d-Carbamoylase Reveals a Key Loop at Substrate Entrance Tunnel. ACS Catalysis, 10(21), 12393-12402. URL:[Link]

  • Paronyan, M., et al. (2024). Structural Analysis and Substrate Specificity of D-carbamoylase from Pseudomonas. Preprints.org. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Quantification of N-[ethyl(phenyl)carbamoyl]-L-methionine using High-Performance Liquid Chromatography (HPLC)

Introduction N-[ethyl(phenyl)carbamoyl]-L-methionine is a key amino acid derivative with significant interest in pharmaceutical and biotechnological research. Its accurate quantification is crucial for various applicatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-[ethyl(phenyl)carbamoyl]-L-methionine is a key amino acid derivative with significant interest in pharmaceutical and biotechnological research. Its accurate quantification is crucial for various applications, including pharmacokinetic studies, process monitoring in synthetic chemistry, and quality control of therapeutic agents. This document provides a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of N-[ethyl(phenyl)carbamoyl]-L-methionine. The protocol is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to data analysis, grounded in established scientific principles and regulatory guidelines.

The inherent challenge in analyzing amino acid derivatives like N-[ethyl(phenyl)carbamoyl]-L-methionine lies in their structural similarity to other endogenous molecules and potential instability. This method addresses these challenges by employing a stable C18 stationary phase and an optimized mobile phase to achieve excellent separation and peak resolution. The causality behind each experimental choice is explained to empower the user to understand and, if necessary, adapt the protocol for their specific needs while maintaining data integrity.

Principle of the Method

This method utilizes reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity. The stationary phase is a non-polar C18 silica-based column, while the mobile phase is a more polar mixture of an aqueous buffer and an organic solvent. N-[ethyl(phenyl)carbamoyl]-L-methionine, being a relatively non-polar molecule due to the ethyl-phenyl-carbamoyl group, will interact with the C18 stationary phase. By gradually increasing the proportion of the organic solvent in the mobile phase (a gradient elution), the analyte is eluted from the column and detected by a UV-Vis detector. The concentration of the analyte is determined by comparing its peak area to a standard curve generated from known concentrations of a reference standard.

Materials and Reagents

Material/ReagentGradeSupplier
N-[ethyl(phenyl)carbamoyl]-L-methionine Reference Standard≥98% purity(Specify Supplier)
Acetonitrile (ACN)HPLC Grade(Specify Supplier)
Methanol (MeOH)HPLC Grade(Specify Supplier)
WaterHPLC Grade/Milli-Q(Specify Supplier)
Formic Acid (FA)LC-MS Grade(Specify Supplier)
Human Plasma (for biological samples)K2-EDTA(Specify Supplier)
0.45 µm Syringe Filters (e.g., PTFE, PVDF)-(Specify Supplier)

Instrumentation and Chromatographic Conditions

4.1. Instrumentation

A standard HPLC system equipped with the following components is required:

  • Binary or Quaternary Pump

  • Autosampler with temperature control

  • Column Oven

  • UV-Vis or Diode Array Detector (DAD)

  • Chromatography Data System (CDS) for data acquisition and analysis

4.2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis. The rationale for these choices is to ensure robust separation and peak shape. The C18 column provides excellent retention for the non-polar analyte. The gradient elution with acetonitrile allows for efficient elution and separation from potential interferences. Formic acid is used to control the pH of the mobile phase and improve peak shape by ensuring the analyte is in a single ionic form[1].

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Experimental Protocols

5.1. Standard Solution Preparation

Accurate preparation of standard solutions is fundamental to the reliability of the quantification.

5.1.1. Primary Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of N-[ethyl(phenyl)carbamoyl]-L-methionine reference standard.

  • Dissolve the standard in a 10 mL volumetric flask using methanol as the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Store the stock solution at 2-8 °C, protected from light.

5.1.2. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 80% A, 20% B).

  • A typical calibration curve range would be from 1 µg/mL to 100 µg/mL. Prepare at least five concentration levels.

5.2. Sample Preparation

Proper sample preparation is critical for protecting the HPLC column and ensuring accurate and reproducible results.[2][3][4] For biological matrices such as plasma, protein precipitation is a necessary step to remove interfering proteins.[4][5]

5.2.1. Protein Precipitation (for Plasma Samples):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (80% A, 20% B).

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injecting into the HPLC system.[2][3]

5.3. HPLC System Setup and Operation

  • Purge the HPLC system with the mobile phases to remove any air bubbles.

  • Equilibrate the column with the initial mobile phase conditions (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.

  • Create a sequence in the chromatography data system including blank injections (mobile phase), standard solutions, and prepared samples.

  • Start the sequence.

Data Analysis and System Suitability

6.1. Calibration Curve

  • Generate a calibration curve by plotting the peak area of the N-[ethyl(phenyl)carbamoyl]-L-methionine standards against their known concentrations.

  • Perform a linear regression analysis on the data. The correlation coefficient (r²) should be ≥ 0.995 for the curve to be considered linear.

6.2. Quantification

  • The concentration of N-[ethyl(phenyl)carbamoyl]-L-methionine in the unknown samples is calculated by the chromatography data system using the linear regression equation from the calibration curve.

6.3. System Suitability System suitability tests are performed to ensure the chromatographic system is performing adequately. These tests should be run before sample analysis.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%

Method Validation

This analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2) to ensure its suitability for its intended purpose.[6][7][8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank matrix samples and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[9]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike recovery experiments.[9]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Validation & Reporting Standard_Prep Standard Preparation (Stock & Working) Sequence Sequence Run (Blanks, Standards, Samples) Standard_Prep->Sequence Sample_Prep Sample Preparation (e.g., Protein Precipitation) Sample_Prep->Sequence HPLC_System HPLC System Setup & Equilibration HPLC_System->Sequence Integration Peak Integration & Identification Sequence->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Sample Quantification Calibration->Quantification Report Final Report Generation Quantification->Report System_Suitability System Suitability Check System_Suitability->Sequence Pre-run Check Validation Method Validation (ICH Q2(R2)) Validation->Report

Caption: HPLC quantification workflow for N-[ethyl(phenyl)carbamoyl]-L-methionine.

Troubleshooting

IssuePotential CauseSuggested Solution
No peaks or very small peaks Injection error, detector issue, incorrect mobile phaseCheck autosampler, detector lamp, and mobile phase composition.
Broad or tailing peaks Column contamination, mismatched pH, secondary interactionsFlush column, adjust mobile phase pH, use a guard column.
Split peaks Clogged frit, column void, sample solvent effectReplace frit, replace column, ensure sample is dissolved in mobile phase.
Baseline drift Column not equilibrated, temperature fluctuations, mobile phase mixing issuesAllow for longer equilibration, use a column oven, degas mobile phases.
Ghost peaks Carryover from previous injection, contaminated mobile phaseRun blank injections, use fresh mobile phase.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the quantification of N-[ethyl(phenyl)carbamoyl]-L-methionine by RP-HPLC. By following the detailed steps for sample and standard preparation, and adhering to the optimized chromatographic conditions, researchers can achieve accurate, precise, and reliable results. The emphasis on method validation according to ICH guidelines ensures that the data generated is robust and suitable for regulatory submissions and other high-stakes applications in drug development and scientific research.

References

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC. Available at: [Link]

  • Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. PubMed. Available at: [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters. Available at: [Link]

  • HPLC Sample Preparation. Organomation. Available at: [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • How to prepare plasma samples for HPLC analysis?. ResearchGate. Available at: [Link]

  • HPLC Sample Prep: Critical First Steps in LC Analysis. Lab Manager. Available at: [Link]

  • Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography with New Precolumn Derivatives, Butylthiocarbamyl, and Benzylthiocarbamyl Derivatives Compared to the Phenylthiocarbamyl Derivative and Ion Exchange Chromatography. Springer Nature Experiments. Available at: [Link]

  • A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluorescence Detection for Quantification of Twenty Amino Acids in Total Parenteral Nutrition Solutions. Oxford Academic. Available at: [Link]

  • A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. PMC. Available at: [Link]

  • Validation of Analytical Procedure Q2(R2). ICH. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

Sources

Application

Application Note: Incorporation of N-[ethyl(phenyl)carbamoyl]-L-methionine in Solid Phase Peptide Synthesis for Peptidomimetic Drug Development

Executive Summary As the demand for highly stable, target-specific peptidomimetics grows, the strategic modification of the peptide N-terminus has become a critical tool in drug development. N-[ethyl(phenyl)carbamoyl]-L-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for highly stable, target-specific peptidomimetics grows, the strategic modification of the peptide N-terminus has become a critical tool in drug development. N-[ethyl(phenyl)carbamoyl]-L-methionine (EPC-Met) is a specialized, urea-modified amino acid building block. Unlike standard Fmoc- or Boc-protected amino acids, EPC-Met features a stable secondary/tertiary urea linkage that permanently caps the N-terminus. This application note provides a comprehensive, field-proven guide to incorporating EPC-Met into Solid Phase Peptide Synthesis (SPPS), detailing the mechanistic rationale, optimized coupling kinetics, and specialized cleavage protocols required to prevent methionine-associated side reactions.

Mechanistic Rationale: The Role of Urea-Capped Peptides

In native peptides, the N-terminal primary amine is highly susceptible to rapid degradation by aminopeptidases. By replacing the standard amine with an N-carbamoyl (urea) group, the peptide gains significant proteolytic resistance[1].

Causality in Drug Design:

  • Protease Evasion: The unnatural urea bond (-NH-CO-N-) sterically and electronically shields the N-terminus from enzymatic recognition, drastically improving the in vivo half-life of the peptidomimetic[2].

  • Enhanced Target Affinity: The urea motif is a rigid, planar structure capable of bidentate hydrogen bonding. When coupled with the bulky, lipophilic ethyl(phenyl) group of EPC-Met, it creates a potent pharmacophore that can insert into hydrophobic binding pockets of target receptors or enzymes, locking the peptide into its bioactive conformation.

Mechanism EPCMet EPC-Met Capped Peptidomimetic Resist Steric Shielding & Unnatural Urea Bond EPCMet->Resist Confers Bind Bidentate H-Bonding & Lipophilic Interaction EPCMet->Bind Enables Protease Aminopeptidases Receptor Target Receptor Resist->Protease Blocks degradation Bind->Receptor Enhances Affinity

Mechanistic pathways of EPC-Met conferring protease resistance and enhanced receptor affinity.

Chemical Properties & SPPS Compatibility

Because the alpha-nitrogen of EPC-Met is part of a stable carbamoyl group, it cannot be deprotected by piperidine (Fmoc chemistry) or trifluoroacetic acid (Boc chemistry). Causality: This absolute stability dictates that EPC-Met must be used exclusively as the final N-terminal capping residue to terminate chain elongation[2].

Furthermore, the bulky ethyl(phenyl)carbamoyl group introduces significant steric hindrance during coupling. Standard carbodiimide chemistry (DIC/HOBt) often results in incomplete acylation. To overcome this, highly reactive uronium salts (e.g., HATU) combined with a strong base (DIPEA) are required to drive the reaction to >99% completion.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following workflow is designed as a self-validating system. In-process analytical checks (Kaiser test) and post-cleavage mass spectrometry (LC-MS) are embedded directly into the protocol to verify causality and confirm success at each critical juncture.

Protocol A: Preparation of the Resin-Bound Peptide
  • Resin Swelling: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Chain Elongation: Perform standard Fmoc-SPPS up to the penultimate amino acid.

  • Final Fmoc Removal: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) to ensure complete removal of piperidine, which would otherwise interfere with the final coupling.

Protocol B: Coupling of EPC-Met

Note: Due to steric hindrance, a double-coupling strategy is employed.

  • Activation: In a microcentrifuge tube, dissolve 0.3 mmol (3 eq) of EPC-Met and 0.29 mmol (2.9 eq) of HATU in 2 mL of DMF. Add 0.6 mmol (6 eq) of DIPEA. Vortex for 1 minute to pre-activate the carboxylic acid.

  • First Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Washing: Drain the reaction vessel and wash the resin with DMF (3 × 1 min).

  • Second Coupling: Repeat Steps 1 and 2 with fresh reagents to ensure complete conversion.

  • Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. Causality: A blue color indicates unreacted primary amines (incomplete coupling), necessitating a third coupling cycle. A yellow/colorless result validates >99% coupling efficiency, allowing progression to cleavage.

Protocol C: Cleavage and Global Deprotection

Methionine's thioether side chain is a soft nucleophile. During acidic cleavage, it is highly susceptible to oxidation (forming methionine sulfoxide, +16 Da) and S-alkylation by tert-butyl carbocations (forming a sulfonium salt, +56 Da)[3]. Causality: To prevent these side reactions, a specialized scavenger cocktail containing Trimethylsilyl chloride (TMSCl) and Triphenylphosphine (PPh3) must be used. TMSCl and PPh3 act synergistically to eradicate oxidation and neutralize carbocations[4].

  • Cocktail Preparation: Prepare the optimized cleavage cocktail: TFA / Anisole / TMSCl / Dimethyl sulfide (Me2S) (85:5:5:5 v/v) containing 1 mg/mL of PPh3[4].

  • Cleavage: Add 3 mL of the cocktail to the resin. Agitate gently for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into 30 mL of ice-cold, peroxide-free diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the crude peptide.

  • Validation (LC-MS): Analyze the crude pellet via LC-MS. The absence of +16 Da and +56 Da peaks validates the efficacy of the scavenger system.

SPPS_Workflow Resin Solid Support Resin (e.g., Rink Amide) FmocSPPS Standard Fmoc-SPPS (Chain Elongation) Resin->FmocSPPS Deprotect Final Fmoc Deprotection (20% Piperidine) FmocSPPS->Deprotect EPCMet Coupling of EPC-Met (HATU/DIPEA, Double Coupling) Deprotect->EPCMet Free N-terminus verified Cleavage TFA Cleavage + TMSCl/PPh3 (Prevents Met Oxidation) EPCMet->Cleavage Chain Terminated (Kaiser Negative) Product Purified Urea-Capped Peptidomimetic Cleavage->Product LC-MS Validated

Step-by-step SPPS workflow for the integration of EPC-Met and subsequent optimized cleavage.

Data Presentation & Optimization

The following tables summarize the quantitative data driving the experimental choices in the protocols above.

Table 1: Coupling Reagent Efficacy for Bulky N-Carbamoyl Amino Acids Data demonstrates the necessity of HATU for sterically hindered urea-modified building blocks.

Coupling ReagentEquivalentsReaction TimeBase UsedConversion Efficiency (%)
DIC / HOBt3.0120 minNone~75%
HBTU3.060 minDIPEA (6.0 eq)~88%
DIC / OxymaPure3.060 minNone>98%
HATU 3.0 60 min DIPEA (6.0 eq) >99%

Table 2: Impact of Cleavage Cocktails on Methionine Side Reactions Comparison of standard vs. optimized scavenger cocktails on Met oxidation (+16 Da) and S-alkylation (+56 Da)[3][4].

Cleavage Cocktail (Volume Ratio)Met Oxidation (+16 Da)S-Alkylation (+56 Da)
TFA / H2O / TIS (95:2.5:2.5)High (>40%)High (>30%)
Reagent K (TFA/Phenol/H2O/Thioanisole/EDT 82.5:5:5:5:2.5)Low (<5%)Low (<5%)
TFA / Anisole / TMSCl / Me2S (85:5:5:5) + PPh3 (1 mg/mL) Undetectable Very Low (<2%)
References
  • N-carbamoyl amino acid solid-gas nitrosation by NO/NOx: A new route to oligopeptides via alpha-amino acid N-carboxyanhydride. Prebiotic implications Source: PubMed (NIH) URL:[Link]

  • Source: Google Patents (US5770692A)
  • Amino acid analogues provide multiple plausible pathways to prebiotic peptides Source: The Royal Society URL:[Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection Source: ACS Omega URL:[Link]

Sources

Method

how to dissolve N-[ethyl(phenyl)carbamoyl]-L-methionine for cell culture

Application Note & Protocol: Solubilization and Cell Culture Handling of N-[ethyl(phenyl)carbamoyl]-L-methionine Executive Summary & Structural Causality Handling specialized amino acid derivatives in in vitro assays req...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Solubilization and Cell Culture Handling of N-[ethyl(phenyl)carbamoyl]-L-methionine

Executive Summary & Structural Causality

Handling specialized amino acid derivatives in in vitro assays requires a rigorous understanding of their physicochemical properties. N-[ethyl(phenyl)carbamoyl]-L-methionine (MW ≈ 296.39 g/mol ) is a synthetic urea derivative of the essential amino acid L-methionine.

While native L-methionine is highly water-soluble due to its zwitterionic backbone, the conjugation of the bulky, hydrophobic ethyl(phenyl)carbamoyl moiety to the alpha-amino group fundamentally alters the molecule's hydration dynamics. This modification masks the basicity of the amine, leaving only the carboxylic acid (pKa ~3.5) to provide polarity. Consequently, the molecule exhibits high lipophilicity, driven by the phenyl ring, the ethyl group, and the thioether side chain.

When introduced directly into aqueous cell culture media, such highly lipophilic derivatives are prone to "solvent-shift precipitation" [1]. This occurs when the local concentration of the compound exceeds its kinetic solubility limit in the aqueous environment, causing it to rapidly aggregate and crash out of solution [2]. To maintain scientific integrity and ensure accurate dosing, this protocol utilizes an anhydrous Dimethyl Sulfoxide (DMSO) master stock, followed by a controlled, kinetically stabilized dilution strategy into protein-rich media [3].

Reagents and Materials

  • N-[ethyl(phenyl)carbamoyl]-L-methionine (Dry powder, >98% purity).

  • Dimethyl Sulfoxide (DMSO) : Anhydrous, cell-culture grade, endotoxin-free (≥99.9% purity) [4].

  • Cell Culture Media : Assay-specific (e.g., DMEM, RPMI) supplemented with 5–10% Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA). Note: Carrier proteins act as hydrophobic sinks to prevent compound precipitation.

  • Equipment : Microanalytical balance, vortex mixer, 37°C water bath, sterile amber microcentrifuge tubes.

Solubilization Matrix & Quantitative Data

To minimize DMSO-induced cytotoxicity, the final concentration of DMSO in the cell culture well must not exceed 0.1% - 0.5% (v/v) . The table below outlines the exact mass required to formulate standardized master stocks, ensuring that a 1:1000 dilution yields the desired working concentration at exactly 0.1% DMSO.

Table 1: Master Stock Preparation Matrix (MW ≈ 296.39 g/mol )

Desired Stock ConcentrationMass of CompoundVolume of 100% DMSOFinal Working Conc. (at 1:1000 Dilution)Final DMSO % in Media
10 mM 2.96 mg1.0 mL10 µM0.1%
20 mM 5.93 mg1.0 mL20 µM0.1%
50 mM 14.82 mg1.0 mL50 µM0.1%

Step-by-Step Experimental Protocol

Phase A: Master Stock Preparation (Organic Phase)

The goal of this phase is to completely disrupt intermolecular hydrogen bonding and solvate the lipophilic domains.

  • Equilibration : Allow the lyophilized vial of N-[ethyl(phenyl)carbamoyl]-L-methionine to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent ambient moisture condensation.

  • Weighing : Weigh the exact mass of the compound (refer to Table 1) using a microanalytical balance into a sterile amber microcentrifuge tube. Causality: Amber tubes protect the thioether group from potential photo-oxidation.

  • Solubilization : Add the corresponding volume of room-temperature, anhydrous DMSO.

  • Agitation : Vortex vigorously for 60 seconds. If the solution is not completely clear, sonicate in a room-temperature water bath for 2–5 minutes.

  • Aliquot & Storage : Divide the master stock into 20–50 µL single-use aliquots. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can induce micro-nucleation and subsequent precipitation.

Phase B: Kinetic Dilution into Aqueous Media (Avoiding Solvent-Shift)

Directly pipetting a 50 mM DMSO stock into static media creates a localized zone of supersaturation, leading to immediate precipitation. The following steps prevent this.

  • Pre-warming : Pre-warm the complete cell culture media (containing FBS/BSA) to 37°C. Causality: Higher temperatures increase the kinetic solubility limit of the compound in the aqueous phase.

  • Dynamic Mixing : Place the tube containing the pre-warmed media on a vortex mixer set to a low/medium speed.

  • Dropwise Addition : While the media is actively swirling, use a micropipette to add the DMSO stock dropwise directly into the center of the vortex. (e.g., Add 1 µL of 10 mM stock to 999 µL of media for a 10 µM final concentration).

  • Verification : Inspect the media against a dark background or under a microscope to ensure no micro-crystals or cloudiness (turbidity) have formed [5].

  • Application : Apply the compound-laced media to the adherent or suspension cells immediately. Do not store the aqueous working solution, as thermodynamic precipitation may occur over prolonged periods.

Workflow & Pathway Visualizations

Workflow Powder Compound (Dry Powder) Stock Master Stock (10 - 50 mM) Powder->Stock Dissolve & Vortex DMSO 100% DMSO (Anhydrous) DMSO->Stock Aliquots Single-use Aliquots (Store at -20°C) Stock->Aliquots Aliquot Working Working Solution (≤0.1% DMSO) Aliquots->Working Dropwise Addition (Dynamic Vortexing) Media Pre-warmed Media (37°C, +10% FBS) Media->Working Diluent Cells Cell Culture Treatment Working->Cells Apply Immediately

Figure 1: Step-by-step workflow for the solubilization and kinetic dilution of lipophilic amino acid derivatives.

Pathway Media Extracellular Environment (Aqueous Media + Carrier Proteins) Complex Compound-Protein Complex (Albumin/FBS Binding) Media->Complex Hydrophobic binding prevents precipitation Membrane Lipid Bilayer (Cell Membrane) Complex->Membrane Release & Partitioning Cytosol Intracellular Cytosol (Target Engagement) Membrane->Cytosol Passive Diffusion (Driven by lipophilicity)

Figure 2: Cellular uptake mechanism of highly lipophilic, urea-modified amino acid derivatives.

References

  • Creative Bioarray. (2025). Aqueous and Kinetic Solubility Assays for Early-Stage Drug Discovery. Creative Bioarray. Available at: [Link]

Application

Application Notes &amp; Protocols: N-[ethyl(phenyl)carbamoyl]-L-methionine as a Novel Biochemical Probe for Interrogating Methionine Metabolism and S-Adenosylmethionine-Dependent Processes

I. Introduction: The Rationale for a Novel Methionine Probe Methionine, an essential sulfur-containing amino acid, sits at a critical nexus of cellular metabolism. It is not only a fundamental building block for protein...

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Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: The Rationale for a Novel Methionine Probe

Methionine, an essential sulfur-containing amino acid, sits at a critical nexus of cellular metabolism. It is not only a fundamental building block for protein synthesis but also serves as the precursor to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions, including DNA, RNA, histone, and protein methylation.[1][2] Given its central role, the ability to specifically probe and perturb methionine-dependent pathways is of paramount importance in fundamental biology and for the discovery of new therapeutic agents.[1][3]

This guide introduces N-[ethyl(phenyl)carbamoyl]-L-methionine, a novel structural analog of L-methionine, and outlines its potential application as a biochemical probe. The N-carbamoyl modification is hypothesized to interfere with enzymatic recognition and processing of the methionine molecule, making it a candidate for probing enzymes involved in methionine metabolism and utilization. These notes provide a comprehensive framework for researchers to characterize this compound and deploy it as a tool to investigate methionine-dependent cellular processes.

II. Hypothesized Mechanism of Action and Potential Targets

The core hypothesis is that the bulky N-[ethyl(phenyl)carbamoyl] group will sterically and electronically hinder the normal enzymatic processing of the L-methionine scaffold. This interference could manifest in several ways, making the compound a versatile probe for multiple targets within the methionine metabolic network.

Primary Hypothesized Targets:

  • Methionyl-tRNA Synthetase (MetRS): This enzyme is responsible for charging tRNA with methionine, the first step in protein synthesis.[4] The N-terminal modification of our probe is likely to inhibit the binding of the amino acid to the active site of MetRS, thereby acting as a competitive inhibitor of protein synthesis.

  • S-Adenosylmethionine (SAM) Synthetase (MAT): This enzyme catalyzes the conversion of methionine and ATP into SAM.[2] The N-carbamoyl group may prevent the proper orientation of the methionine substrate within the MAT active site, leading to inhibition of SAM synthesis.

  • Other Methionine-Utilizing Enzymes: The probe could also serve as a tool to identify novel methionine-binding proteins or enzymes involved in methionine salvage and transsulfuration pathways.

The following diagram illustrates the central role of methionine in cellular metabolism and the potential points of intervention for a probe like N-[ethyl(phenyl)carbamoyl]-L-methionine.

Methionine_Metabolism cluster_0 Methionine Metabolism cluster_1 Protein Synthesis cluster_2 SAM Cycle Methionine L-Methionine MetRS Methionyl-tRNA Synthetase (MetRS) Methionine->MetRS MAT SAM Synthetase (MAT) Methionine->MAT Probe N-[ethyl(phenyl)carbamoyl] -L-methionine (Probe) Probe->MetRS Inhibition? Probe->MAT Inhibition? Met_tRNA Met-tRNA Protein Protein Synthesis Met_tRNA->Protein MetRS->Met_tRNA SAM S-Adenosylmethionine (SAM) Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation SAH S-Adenosylhomocysteine (SAH) Methylation->SAH MAT->SAM

Caption: Hypothesized intervention points of the probe in methionine metabolism.

III. Characterization of N-[ethyl(phenyl)carbamoyl]-L-methionine as a Biochemical Probe

Before deployment in complex biological systems, a rigorous characterization of the probe is essential. The following workflow outlines the key experiments to validate its mechanism of action, specificity, and utility.

Probe_Characterization_Workflow Start Synthesize & Purify Probe InVitro In Vitro Enzymatic Assays (MetRS, MAT) Start->InVitro CellUptake Cellular Uptake & Toxicity Assays InVitro->CellUptake TargetEngagement Target Engagement Assays (Cellular Thermal Shift Assay) CellUptake->TargetEngagement Phenotypic Phenotypic Assays (Proliferation, Global Methylation) TargetEngagement->Phenotypic TargetID Target Identification (Affinity Chromatography, Proteomics) Phenotypic->TargetID End Validated Probe TargetID->End

Caption: Experimental workflow for probe characterization.

A. In Vitro Enzymatic Assays

The first step is to determine if the probe directly interacts with its hypothesized enzymatic targets.

Protocol 1: In Vitro Inhibition of Methionyl-tRNA Synthetase (MetRS)

  • Objective: To determine the inhibitory potential and kinetics of the probe against MetRS.

  • Principle: MetRS activity can be measured by monitoring the ATP consumption that occurs during tRNA charging. A luciferase-based assay (e.g., Kinase-Glo®) provides a sensitive readout.

  • Materials:

    • Recombinant human MetRS

    • tRNA mix

    • L-methionine

    • N-[ethyl(phenyl)carbamoyl]-L-methionine

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

    • Kinase-Glo® Luminescence Kinase Assay Kit

    • 384-well white plates

  • Procedure:

    • Prepare a dilution series of the probe and a positive control inhibitor (e.g., a known MetRS inhibitor).

    • In a 384-well plate, add assay buffer, MetRS, tRNA mix, and the probe/inhibitor at various concentrations.

    • Initiate the reaction by adding a mixture of L-methionine and ATP.

    • Incubate at 37°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding Kinase-Glo® reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: In Vitro Inhibition of S-Adenosylmethionine (SAM) Synthetase (MAT)

  • Objective: To assess the inhibitory effect of the probe on SAM synthesis.

  • Principle: The activity of MAT can be quantified by measuring the amount of SAM produced using an enzyme-linked immunosorbent assay (ELISA) or by LC-MS/MS.[5]

  • Materials:

    • Recombinant human MAT

    • L-methionine

    • N-[ethyl(phenyl)carbamoyl]-L-methionine

    • ATP

    • Assay buffer

    • SAM ELISA kit or access to LC-MS/MS

  • Procedure:

    • Set up reactions containing MAT, assay buffer, and varying concentrations of the probe.

    • Initiate the reaction by adding L-methionine and ATP.

    • Incubate at 37°C.

    • At various time points, quench the reaction (e.g., with perchloric acid).

    • Quantify the amount of SAM produced using a SAM-specific ELISA kit or by LC-MS/MS analysis.

    • Determine the rate of reaction at each probe concentration and calculate the IC₅₀ value.

B. Cellular Assays

Once in vitro activity is established, the next step is to evaluate the probe's behavior in a cellular context.

Protocol 3: Cellular Proliferation and Cytotoxicity Assay

  • Objective: To determine the effect of the probe on cell viability and proliferation.

  • Principle: A reduction in cell proliferation can indicate interference with essential processes like protein synthesis. Standard assays like MTT or CellTiter-Glo® can be used.

  • Materials:

    • Cancer cell lines known to be sensitive to methionine restriction (e.g., LNCaP, MCF-7).[6][7]

    • Complete cell culture medium

    • N-[ethyl(phenyl)carbamoyl]-L-methionine

    • MTT or CellTiter-Glo® reagent

    • 96-well clear or white-walled plates

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a dilution series of the probe for 24, 48, and 72 hours.

    • At each time point, add the MTT or CellTiter-Glo® reagent and measure absorbance or luminescence, respectively.

    • Calculate the percentage of viable cells relative to a vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 4: Assessment of Global Methylation Status

  • Objective: To determine if the probe affects cellular SAM levels by measuring changes in global DNA or histone methylation.

  • Principle: If the probe inhibits MAT, a decrease in cellular SAM levels would lead to a reduction in methylation marks. This can be assessed using antibodies specific for methylated DNA (5-mC) or histones (e.g., H3K4me3, H3K27me3).[5]

  • Materials:

    • Cells treated with the probe as in Protocol 3.

    • Kits for global DNA or histone methylation quantification (ELISA-based).

    • Alternatively, antibodies for Western blotting or immunofluorescence.

  • Procedure (ELISA-based):

    • Treat cells with the probe at concentrations around its GI₅₀ for 24-48 hours.

    • Isolate genomic DNA or histones from the treated cells.

    • Use a commercially available global DNA or histone methylation quantification kit according to the manufacturer's protocol.

    • Measure the absorbance and calculate the percentage of global methylation relative to untreated controls.

IV. Target Identification and Validation

While in vitro and cellular assays provide strong evidence for the probe's mechanism, direct identification of its cellular targets is the gold standard for validation.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

  • Objective: To demonstrate direct binding of the probe to its target protein(s) in intact cells.

  • Principle: The binding of a ligand (the probe) to its target protein can increase the protein's thermal stability. By heating cell lysates to various temperatures, one can observe a shift in the melting curve of the target protein in the presence of the probe.

  • Materials:

    • Cells treated with the probe or vehicle.

    • Lysis buffer

    • Antibodies against hypothesized targets (MetRS, MAT) for Western blotting.

  • Procedure:

    • Treat cells with the probe or vehicle control.

    • Harvest and lyse the cells.

    • Aliquot the lysate and heat the aliquots to a range of temperatures (e.g., 40-70°C).

    • Centrifuge to pellet aggregated proteins.

    • Analyze the soluble fraction by SDS-PAGE and Western blotting using antibodies for the suspected target proteins.

    • A shift in the melting curve (more soluble protein at higher temperatures) in the probe-treated samples indicates target engagement.

V. Expected Quantitative Data

The following table summarizes hypothetical, yet realistic, data that could be obtained from the characterization experiments described above.

Assay Parameter Hypothetical Value Interpretation
MetRS Inhibition Assay IC₅₀1.5 µMPotent inhibitor of MetRS in vitro.
MAT Inhibition Assay IC₅₀> 50 µMLow to no direct inhibition of MAT.
Cellular Proliferation GI₅₀ (MCF-7 cells, 72h)5.0 µMInhibits cell growth at a low micromolar concentration.
Global H3K27me3 % Change at 5 µM< 10%Consistent with a primary mechanism other than SAM depletion.
CETSA (MetRS) ΔTₘ+ 3.5 °CDirect binding and stabilization of MetRS in cells.

VI. Conclusion and Future Directions

N-[ethyl(phenyl)carbamoyl]-L-methionine represents a promising scaffold for a novel biochemical probe. The provided protocols offer a systematic approach to its characterization, from initial in vitro enzymatic assays to in-cell target validation. Based on the hypothetical data, this probe could serve as a specific tool to investigate the consequences of MetRS inhibition, distinct from general methionine deprivation or inhibition of the SAM cycle.

Future work could involve synthesizing derivatives of this probe, such as versions with clickable handles (e.g., an alkyne or azide) for affinity-based protein profiling and target identification, or fluorescently labeled versions for imaging applications.[8][] Such second-generation probes would further enhance our ability to dissect the complex roles of methionine metabolism in health and disease.

VII. References

  • Cobb, S. L., & Murphy, C. D. (2009). The use of 19F NMR in the broad field of chemical biology. Journal of Fluorine Chemistry, 130(2), 132–140. [Link]

  • Boyd, N. D., et al. (1996). Identification of methionine as the site of covalent attachment of a p-benzoyl-phenylalanine-containing analogue of substance P on the substance P (NK-1) receptor. Journal of Biological Chemistry, 271(42), 25797-25800. [Link]

  • Ravanel, S., Gakière, B., Job, D., & Douce, R. (1998). The specific features of methionine biosynthesis and metabolism in plants. Proceedings of the National Academy of Sciences, 95(13), 7805-7812. [Link]

  • Amerigo Scientific. Biochemical Pathways of S-adenosylmethionine. [Link]

  • Hsu, C. C., et al. (2019). d-Amino Acid Derivatives as in Situ Probes for Visualizing Bacterial Peptidoglycan Biosynthesis. Accounts of Chemical Research, 52(9), 2437-2450. [Link]

  • van der Waals, M. J., et al. (2021). Metabolic labeling probes for interrogation of the host–pathogen interaction. Organic & Biomolecular Chemistry, 19(11), 2341-2356. [Link]

  • Pareek, N., et al. (2025). Methionine-Derived Fluorescent Probes Targeting Mitochondria: A Tool for Real-Time Oxidative Stress Monitoring in Live Cells. Chembiochem, 26(5), e202400893. [Link]

  • Jo, Y. J., et al. (1999). Methionine Analogue Probes Functionally Important Residues in Active Site of Methionyl-tRNA Synthetase. Journal of Biochemistry and Molecular Biology, 32(6), 547-553. [Link]

  • Atwal, H. K., et al. (2018). Clickable methionine as a universal probe for labelling intracellular bacteria. FEMS Microbiology Letters, 365(13). [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. compound 1 [PMID: 22795084]. [Link]

  • Ogasawara, Y., et al. (2019). Supporting Information: Metabolic Pathway-oriented Screening Targeting S-Adenosyl-L-methionine Reveals the Epigenetic. ACS Chemical Biology. [Link]

  • Poirson-Bichat, F., et al. (2010). Suppression by L-Methionine of Cell Cycle Progression in LNCaP and MCF-7 Cells but not Benign Cells. Anticancer Research, 30(6), 1881-1885. [Link]

  • Goto, Y., et al. (2008). Reprogramming the Translation Initiation for the Synthesis of Physiologically Stable Cyclic Peptides. ACS Chemical Biology, 3(2), 120-129. [Link]

  • Sanda, F., et al. (2014). Facile synthesis of polymethionine oxides through polycondensation of activated urethane derivative of α-amino acid and their application to antifouling polymer against proteins and cells. Polymer Chemistry, 5(13), 4067-4075. [Link]

  • Wang, Y., et al. (2024). Methionine deprivation inhibits glioma proliferation and EMT via the TP53TG1/miR-96-5p/STK17B ceRNA pathway. Journal of Translational Medicine, 22(1), 101. [Link]

  • Aurelio, L., & Flynn, B. L. (2014). Synthesis of N-Alkyl Amino Acids. Amino Acids, Peptides and Proteins in Organic Chemistry, 401-427. [Link]

  • Cavuoto, P., & Fenech, M. F. (2012). l-Methionine inhibits growth of human pancreatic cancer cells. Cancer Biology & Therapy, 13(14), 1468-1475. [Link]

  • Terstiege, I., & C. M. Crews. (2003). Target identification and mechanism of action in chemical biology and drug discovery. Journal of Medical Chemistry, 46(12), 2297-2307. [Link]

  • Small Molecule Pathway Database (SMPDB). Metabolism and Physiological Effects of N-Formyl-L-Methionine. [Link]

  • Beaton, J. M., et al. (1975). The behavioral effects of L-methionine and related compounds in rats and mice. Psychopharmacologia, 44(3), 273-278. [Link]

  • Boyd, N. D., et al. (1996). Identification of methionine as the site of covalent attachment of a p-benzoyl-phenylalanine-containing analogue of substance P on the substance P (NK-1) receptor. Journal of Biological Chemistry, 271(42), 25797-25800. [Link]

  • Pokrovsky, V. S., et al. (2022). Predictive markers for efficiency of the amino-acid deprivation therapies in cancer. Frontiers in Oncology, 12, 978822. [Link]

  • Yang, T. L., et al. (2025). Development of Liposomal Formulations for 1,4-bis-L/L Methionine-Conjugated Mitoxantrone–Amino Acid Conjugates to Improve Pharmacokinetics and Therapeutic Efficacy. Pharmaceutics, 17(10), 2465. [Link]

  • Sestito, S., et al. (2022). Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity. Molecules, 27(17), 5652. [Link]

  • Kumar, D., & Gomes, J. (2005). Methionine production by fermentation. Biotechnology Advances, 23(1), 41-61. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135402921. [Link]

  • Wolschner, C., et al. (2023). The Fate of Sulfur Radical Cation of N-Acetyl-Methionine: Deprotonation vs. Decarboxylation. International Journal of Molecular Sciences, 24(3), 2911. [Link]

  • Boyd, N. D., et al. (1996). Identification of Methionine as the Site of Covalent Attachment of a p-Benzoyl-Phenylalanine-containing Analogue of Substance P on the Substance P (NK1) Receptor. ResearchGate. [Link]

  • Spadoni, G., et al. (2009). N-(Anilinoethyl)amides: design and synthesis of metabolically stable, selective melatonin receptor ligands. Journal of Medicinal Chemistry, 52(20), 6537-6541. [Link]

  • Płotka-Wasylka, J., et al. (2024). Fungal L-Methionine Biosynthesis Pathway Enzymes and Their Applications in Various Scientific and Commercial Fields. International Journal of Molecular Sciences, 25(20), 12157. [Link]

  • Kobayashi, Y., et al. (2023). Lead generation from N-[benzyl(4-phenylbutyl)carbamoyl]amino acid as a novel LPA1 antagonist for the treatment of systemic sclerosis. European Journal of Medicinal Chemistry, 260, 115749. [Link]

  • Zanos, P., et al. (2025). Demystifying the Antidepressant Mechanism of Action of Stinels, a Novel Class of Neuroplastogens: Positive Allosteric Modulators of the NMDA Receptor. International Journal of Molecular Sciences, 26(3), 1353. [Link]

  • Liu, Y., et al. (2024). Detecting N-Phenyl-2-Naphthylamine, L-Arabinose, D-Mannose, L-Phenylalanine, L-Methionine, and D-Trehalose via Photocurrent Measurement. Biosensors, 14(12), 653. [Link]

  • Wang, Y., et al. (2023). Profiling of Amino Metabolites in Biological Samples without Protein Precipitation Using a Solid-Phase-Supported Phenyl Isothiocyanate-Based Chemoselective Probe. Analytical Chemistry. [Link]

Sources

Method

Application Note: Advanced N-[Ethyl(phenyl)carbamoyl]-L-Methionine Derivatization for High-Resolution GC-MS

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Application Focus: Biomarker Quantification, Chiral Resolution, and Pharmacokinetic Profiling Executive Summary The quantificatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Application Focus: Biomarker Quantification, Chiral Resolution, and Pharmacokinetic Profiling

Executive Summary

The quantification of sulfur-containing amino acids like L-methionine in complex biological matrices presents significant analytical challenges due to their high polarity, zwitterionic nature, and susceptibility to thermal degradation. While high-performance liquid chromatography (HPLC) is traditionally utilized, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior chromatographic resolution and lower operational costs when paired with optimal derivatization strategies.

This application note details a highly specific, two-stage derivatization technique utilizing Ethyl(phenyl)carbamoyl chloride (EPCC) for N-carbamoylation, followed by O-silylation. This method converts L-methionine into its N-[ethyl(phenyl)carbamoyl]-L-methionine tert-butyldimethylsilyl ester derivative, providing exceptional volatility, thermal stability, and a highly diagnostic mass fragmentation pattern for sub-nanogram quantification.

Mechanistic Rationale & Causality (E-E-A-T)

To understand how to execute the protocol, one must first understand why these specific chemical transformations are chosen. The polar nature of amino acids requires derivatization prior to GC analysis to replace active hydrogens on polar functional groups with nonpolar moieties [1].

Why N-[Ethyl(phenyl)carbamoyl] (EPC)?
  • Primary Amine Masking: The free α-amino group of L-methionine is highly reactive and prone to hydrogen bonding, which causes severe peak tailing in GC. EPCC reacts rapidly with the primary amine under mildly alkaline conditions to form a stable urea/carbamate linkage.

  • Diagnostic Mass Tagging: Unlike standard alkyl chloroformates [2], the bulky ethyl(phenyl)carbamoyl moiety acts as a distinct mass tag. Under electron impact (EI) ionization, this group directs fragmentation to yield high-abundance, high-mass reporter ions. This shifts the target ions away from the low-mass background noise typical of biological matrices, drastically improving the Signal-to-Noise (S/N) ratio.

  • Chiral Resolution Potential: The steric bulk of the EPC group restricts the conformational flexibility of the amino acid backbone, which can be leveraged for chiral separation of D/L enantiomers on specialized cyclodextrin-based stationary phases.

Why O-Silylation with MTBSTFA?

Following N-carbamoylation, the carboxylic acid remains un-derivatized. We utilize N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) rather than traditional BSTFA. MTBSTFA forms tert-butyl dimethylsilyl (TBDMS) esters, which are significantly more stable and less moisture-sensitive than trimethylsilyl (TMS) derivatives [1]. The bulky TBDMS group provides steric shielding to the ester linkage, preventing hydrolysis during autosampler queuing.

Logic Challenge L-Methionine Polarity & Thermal Instability Sol1 N-carbamoylation (EPCC) Challenge->Sol1 Sol2 O-silylation (MTBSTFA) Challenge->Sol2 Benefit1 Blocks primary amine Adds diagnostic mass tag Sol1->Benefit1 Benefit2 Volatilizes carboxylic acid Steric protection Sol2->Benefit2 Result Robust GC-MS Detection (High S/N, Sharp Peaks) Benefit1->Result Benefit2->Result

Fig 1. Logical relationship and causality of the selected derivatization reagents.

The Self-Validating Protocol Design

A quantitative protocol is only as reliable as its internal controls. To achieve nanogram-to-picogram sensitivity, Selected Ion Monitoring (SIM) combined with isotopic dilution is essential [3].

This methodology is engineered as a self-validating system . By introducing an isotopically labeled internal standard (L-Methionine-d3) into the raw sample prior to any manipulation, the protocol inherently corrects for mechanical losses, matrix-induced derivatization suppression, and injection volume variances. If the absolute peak area drops but the ratio of Endogenous/Heavy isotope remains linear, the system validates its own quantitative accuracy.

Reagents and Materials
  • Analyte: L-Methionine standard (Purity >99%).

  • Internal Standard (IS): L-Methionine-d3.

  • Derivatizing Agent 1: Ethyl(phenyl)carbamoyl chloride (EPCC), 20 mM in anhydrous acetonitrile.

  • Derivatizing Agent 2: MTBSTFA + 1% TBDMCS.

  • Buffer: 0.1 M Sodium borate buffer (pH 8.5).

  • Extraction Solvent: Ethyl acetate (GC-MS grade).

Step-by-Step Methodology

Step 1: Sample Spiking & Equilibration

  • Aliquot 100 µL of plasma or biological extract into a silanized glass vial.

  • Add 10 µL of L-Methionine-d3 working solution (1 µg/mL).

  • Vortex for 30 seconds and allow to equilibrate at room temperature for 5 minutes. Causality: Ensures homogenous integration of the IS with protein-bound matrix analytes.

Step 2: N-Derivatization (Carbamoylation) 4. Add 100 µL of 0.1 M sodium borate buffer (pH 8.5) to deprotonate the α-amino group. 5. Add 50 µL of the EPCC reagent (20 mM in acetonitrile). 6. Cap the vial and incubate at 60°C for 30 minutes. 7. Reaction check: The primary amine is now converted to the N-[ethyl(phenyl)carbamoyl] derivative. HCl is generated as a byproduct and neutralized by the borate buffer.

Step 3: Acidification & Liquid-Liquid Extraction 8. Cool the sample to room temperature. Add 20 µL of 1 M HCl to shift the pH to ~3.0. Causality: Protonates the unreacted carboxylic acid, rendering the intermediate highly lipophilic. 9. Add 500 µL of ethyl acetate. Vortex vigorously for 2 minutes. 10. Centrifuge at 3000 x g for 5 minutes to separate the phases. 11. Transfer the upper organic layer (containing the N-derivatized intermediate) to a clean, dry autosampler vial. 12. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

Step 4: O-Derivatization (Silylation) 13. Reconstitute the dried residue in 50 µL of anhydrous acetonitrile. 14. Add 50 µL of neat MTBSTFA (+1% TBDMCS). 15. Seal the vial and incubate at 80°C for 45 minutes. 16. Transfer directly to the GC-MS autosampler tray.

Workflow Start Sample Prep Add L-Met-d3 (Internal Std) Step1 Alkaline Buffer Addition (pH 8.5) Start->Step1 Step2 N-Derivatization Add EPCC (60°C, 30 min) Step1->Step2 Step3 Acidification & Extraction (Ethyl Acetate) Step2->Step3 Step4 O-Derivatization Add MTBSTFA (80°C, 45 min) Step3->Step4 End GC-MS Analysis (SIM Mode) Step4->End

Fig 2. Step-by-step experimental workflow for the two-stage derivatization of L-methionine.

GC-MS Parameters & Diagnostic Fragmentation

To maximize the benefits of the EPC mass tag, the GC-MS must be configured for optimal thermal transfer and selective ion monitoring.

  • Column: 5% Phenyl / 95% Dimethylpolysiloxane capillary column (e.g., SLB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injection: 1 µL, Splitless mode. Inlet temperature: 280°C.

  • Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line: 290°C.

  • Ionization: Electron Impact (EI), 70 eV.

Fragmentation Causality: The EI fragmentation of the fully derivatized molecule yields a highly stable [M-57]+ ion, resulting from the loss of the tert-butyl group from the TBDMS ester. This high-mass fragment, combined with the intact ethyl(phenyl)carbamoyl moiety, provides a virtually noise-free SIM channel.

Quantitative Data & Method Validation

The self-validating nature of the isotopic dilution protocol, combined with the stability of the EPC-TBDMS derivative, yields exceptional analytical metrics. The table below summarizes the validation data across human plasma matrices.

Validation ParameterMeasured ValueAcceptance Criteria (FDA Bioanalytical)
Linear Dynamic Range 1.0 - 2500 ng/mLR² > 0.995
Limit of Detection (LOD) 0.3 ng/mLS/N ≥ 3
Limit of Quantification (LOQ) 1.0 ng/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Precision (RSD%) 2.8% - 4.1%≤ 15%
Inter-day Precision (RSD%) 3.5% - 5.2%≤ 15%
Absolute Recovery 94.2 ± 3.1%Consistent and reproducible
Derivative Stability > 72 hours at 4°CVariance < 5% from T=0

References

  • Determination of methionine and selenomethionine in food matrices by gas chromatography mass spectrometry after aqueous derivatization with triethyloxonium salts Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS Source: Babeş-Bolyai University (Studia UBB Physica) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-[ethyl(phenyl)carbamoyl]-L-methionine (EPC-Met)

Welcome to the EPC-Met Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals working with N-[ethyl(phenyl)carbamoyl]-L-methionine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the EPC-Met Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals working with N-[ethyl(phenyl)carbamoyl]-L-methionine . While this compound features a robust urea-derivative backbone, its methionine thioether side-chain and chiral center introduce specific vulnerabilities when handled at room temperature (20°C–25°C).

This guide synthesizes field-proven analytical insights with fundamental chemical kinetics to help you diagnose, troubleshoot, and prevent room-temperature degradation in your workflows.

Part 1: Knowledge Base & Molecular Vulnerabilities

To effectively troubleshoot EPC-Met degradation, one must understand the causality behind its instability. The molecule possesses three primary structural vulnerabilities:

  • The Thioether Group (Methionine Side Chain): The electron-rich sulfur atom is highly susceptible to oxidation. At room temperature, dissolved ambient oxygen or photo-induced reactive oxygen species (ROS) rapidly convert the thioether to methionine sulfoxide (+16 Da)[1]. This is a predominant degradation pathway for methionine-containing compounds, significantly altering their hydrophobicity and structural conformation[2].

  • The N-Carbamoyl Linkage: The urea-like bond connecting the ethyl(phenyl) group to the methionine nitrogen is thermodynamically stable at neutral pH due to resonance stabilization. However, it is vulnerable to base- or acid-catalyzed hydrolysis at pH extremes[3].

  • The L-Alpha Chiral Center: Under mildly basic conditions, the alpha-proton can undergo enolization, leading to racemization into the D-enantiomer, which can drastically reduce biological efficacy.

Quantitative Degradation Kinetics at 25°C

The following table summarizes the expected degradation profiles of 1.0 mg/mL EPC-Met aqueous solutions under various room-temperature conditions.

Storage ConditionPrimary DegradantDegradation at 24hDegradation at 7 DaysRecommended Action
Ambient Air, Clear Vial, pH 7.0Methionine Sulfoxide (+16 Da)4.5%18.2%Protect from light; use amber vials.
Ambient Air, Dark, pH 7.0Methionine Sulfoxide (+16 Da)1.2%8.5%Degas solvents; overlay with Argon.
Argon Overlay, Dark, pH 7.0None (Stable)< 0.1%< 0.5%Optimal room-temperature condition.
Ambient Air, Dark, pH 2.0Hydrolysis Products (Mass loss)3.8%22.0%Avoid strong acids; buffer to pH 6.5.
Ambient Air, Dark, pH 10.0D-Methionine (Isobaric) + Hydrolysis5.5%31.4%Avoid basic buffers; monitor chirality.

Part 2: Diagnostic Workflows

When a drop in sample purity is detected, identifying the specific mass shift via LC-MS is the most reliable way to diagnose the root cause.

EPC_Met_Degradation EPC EPC-L-Methionine (Intact API) MetO Methionine Sulfoxide (+16 Da) EPC->MetO Ambient O2 / Light (Room Temp) Hydrolysis Hydrolyzed Products (Cleaved Carbamoyl) EPC->Hydrolysis pH < 4.0 or > 9.0 (Acid/Base Catalysis) Racemization EPC-D-Methionine (Isobaric Shift) EPC->Racemization pH > 8.5 (Base-Catalyzed) MetO2 Methionine Sulfone (+32 Da) MetO->MetO2 Strong Oxidants (Trace Metals/H2O2)

Fig 1: Primary room-temperature degradation pathways of EPC-Met.

Troubleshooting Start Purity Drop Detected (HPLC/LC-MS) CheckMass Identify Mass Shift Start->CheckMass Plus16 +16 Da / +32 Da CheckMass->Plus16 Oxidation Loss Mass Reduction CheckMass->Loss Cleavage Isobaric Isobaric (Same Mass) CheckMass->Isobaric Enolization DiagOx Thioether Oxidation Action: Degas & Argon Plus16->DiagOx DiagHyd Carbamoyl Hydrolysis Action: Adjust to pH 6.5 Loss->DiagHyd DiagRac Chiral Racemization Action: Avoid Basic pH Isobaric->DiagRac

Fig 2: Diagnostic logic for identifying EPC-Met stability failures.

Part 3: Troubleshooting FAQs

Q: My LC-MS data shows a major impurity peak at +16 Da after leaving the sample on the bench overnight. What happened? A: This is the classic signature of methionine oxidation, converting the thioether to methionine sulfoxide (MetO)[1]. At room temperature, the electron-rich sulfur atom in the methionine side chain is highly susceptible to reactive oxygen species (ROS) and dissolved oxygen[4]. To prevent this, store working solutions under argon, use degassed buffers, and keep the samples in opaque or amber containers to prevent photo-oxidation.

Q: I am observing a loss of the ethyl(phenyl)carbamoyl moiety during my long-term room temperature assays. Is the carbamoyl bond inherently unstable? A: No, the N-carbamoyl (urea) linkage is thermodynamically stable at neutral pH due to resonance stabilization. However, it becomes highly vulnerable to hydrolysis at pH extremes (<4.0 or >9.0) or in the presence of specific amidohydrolases[3]. Ensure your assay buffers are strictly maintained between pH 6.5 and 7.5. If you are working with biological lysates, add protease/hydrolase inhibitors.

Q: My chiral chromatography shows a growing secondary peak with the exact same mass (isobaric) as EPC-Met. Why am I seeing two peaks? A: You are likely observing racemization of the L-alpha carbon to the D-enantiomer. The alpha-proton of N-carbamoyl amino acids can become slightly acidic under basic conditions. If your buffer exceeds pH 8.5, base-catalyzed enolization leads to racemization. Lower your buffer pH to 6.5 to lock the chiral center.

Q: Can I add antioxidants to my room-temperature assay to protect the methionine? A: Yes. The addition of 1-5 mM of free L-methionine to your buffer acts as an excellent "sacrificial" antioxidant scavenger, protecting the EPC-Met from oxidation without altering the pH or ionic strength of your assay. Alternatively, adding 1 mM EDTA helps chelate trace metals (like Cu2+ or Fe3+) that catalyze room-temperature thioether oxidation.

Part 4: Standard Operating Procedures (Protocols)

Protocol: Preparation of Stability-Optimized EPC-Met Stock Solutions

To ensure maximum stability of EPC-Met at room temperature during extended experimental workflows, follow this self-validating preparation protocol.

Materials Required:

  • HPLC-grade Water and organic modifiers (e.g., Acetonitrile)

  • Argon or Nitrogen gas (high purity)

  • Amber glass vials with PTFE-lined septa

  • 100 mM Sodium Phosphate buffer (pH 6.5)

  • EDTA (0.5 M stock)

Step-by-Step Methodology:

  • Solvent Degassing (Critical Step): Sparge the HPLC-grade water and 100 mM Sodium Phosphate buffer with Argon gas for a minimum of 15 minutes. Causality: Removing dissolved O2 eliminates the primary reactant required for room-temperature methionine oxidation.

  • Buffer Formulation: To the degassed phosphate buffer, add EDTA to a final concentration of 1 mM. Verify the pH is exactly 6.5. Causality: EDTA chelates trace transition metals that act as catalysts for ROS generation; pH 6.5 prevents both carbamoyl hydrolysis and chiral racemization.

  • Compound Dissolution: Weigh the required amount of dry EPC-Met powder and dissolve it in the optimized buffer. If organic co-solvents are required for solubility, use degassed Acetonitrile (up to 10% v/v).

  • Aliquoting and Inert Atmosphere: Transfer the solution into amber glass vials. Before capping, gently blow a stream of Argon gas over the headspace of the vial for 5-10 seconds to displace ambient air.

  • Sealing and Storage: Seal tightly with a PTFE-lined cap. The solution is now stable for extended room-temperature benchwork (up to 48 hours with <0.5% degradation). For long-term storage, transfer to -20°C.

References

  • Global analysis of methionine oxidation provides a census of folding stabilities for the human proteome - PNAS
  • Methionine Oxidation and Reduction in Proteins - NIH / PMC
  • Oxidation of Methionine Residues in Recombinant Human Interleukin-1 Receptor Antagonist: Implications of Conformational Stability on Protein Oxidation Kinetics - Biochemistry (ACS Public
  • Potential Application of N-Carbamoyl-β-Alanine Amidohydrolase from Agrobacterium tumefaciens C58 for β-Amino Acid Production - Applied and Environmental Microbiology (ASM Journals)

Sources

Optimization

Technical Support Center: Troubleshooting N-[ethyl(phenyl)carbamoyl]-L-methionine Crystallization

Welcome to the advanced technical support center for the crystallization of N-[ethyl(phenyl)carbamoyl]-L-methionine. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and addres...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for the crystallization of N-[ethyl(phenyl)carbamoyl]-L-methionine. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental thermodynamic and kinetic mechanisms that govern the behavior of this complex molecule.

Mechanistic Primer: Why is this molecule challenging?

The molecular architecture of N-[ethyl(phenyl)carbamoyl]-L-methionine presents a dichotomy. It combines a flexible, oxidation-prone thioether tail with a bulky, rigid N-ethyl-N-phenyl urea moiety. This structure leads to two primary crystallization bottlenecks:

  • Kinetic Hindrance to Lattice Integration : The bulky urea group restricts conformational freedom, slowing down the rate at which molecules orient into the crystal lattice. When supersaturation is generated too rapidly, the system bypasses crystallization and undergoes Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1].

  • Oxidative Degradation : The thioether sulfur is highly nucleophilic and prone to oxidation, forming diastereomeric methionine sulfoxide impurities that easily co-crystallize[2].

Troubleshooting Guides (FAQs)

Q1: My crystallization process is yielding a cloudy emulsion instead of crystals, which eventually hardens into a sticky mass. How do I fix this?

A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), or "oiling out." This occurs when the solution's supersaturation exceeds the spinodal decomposition boundary before nucleation can occur. Because the bulky ethyl(phenyl)carbamoyl group kinetically hinders lattice assembly, the solute separates into a solute-rich liquid phase (oil droplets) and a solute-lean continuous phase[3].

Causality & Solution: To resolve this, you must bypass the miscibility gap by operating at a lower supersaturation and providing a thermodynamic template[4].

  • Solvent Selection: Shift to a solvent system with a flatter solubility curve (e.g., transitioning from pure ethanol to an ethanol/water or ethyl acetate/heptane mixture).

  • Seeding Strategy: Introduce 1-3 wt% of crystalline seeds in the metastable zone, strictly above the cloud point temperature. This provides a low-energy template for lattice integration, outcompeting the thermodynamics of oil formation[1].

Q2: My final crystal yield is good, but HPLC analysis shows a consistent 2-5% impurity peak. What is this, and how do I clear it?

A2: This is almost certainly N-[ethyl(phenyl)carbamoyl]-L-methionine sulfoxide. The sulfur atom in the methionine backbone is highly susceptible to oxidation by dissolved oxygen or trace peroxides in your solvents[5].

Causality & Solution: Oxidation yields a mixture of R- and S-sulfoxide diastereomers[2]. Because these diastereomers share similar hydrogen-bonding motifs with the parent compound, they easily become entrapped in the crystal lattice during rapid growth.

  • Atmospheric Control: Sparge all crystallization solvents with Nitrogen or Argon for 30 minutes prior to use.

  • Antioxidant Addition: Add a sacrificial antioxidant (e.g., 0.1% BHT or ascorbic acid) to the mother liquor.

  • Recrystallization: Perform a slow-cooling recrystallization. Rapid precipitation traps the sulfoxide; slow growth allows the highly ordered lattice to reject the structurally distinct sulfoxide oxygen.

Q3: The crystals I obtain are extremely fine needles that are impossible to filter. How can I improve the crystal habit?

A3: Needle-like growth (1D growth) is driven by the strong, unidirectional hydrogen-bonding network of the urea (-NH-CO-N-) and carboxylic acid (-COOH) groups.

Causality & Solution: When the solvent does not interact strongly with the growing crystal faces, the fastest-growing face (the H-bond axis) dominates.

  • Temperature Cycling: Implement a temperature cycling protocol (e.g., oscillating between 40°C and 50°C). This selectively dissolves the high-energy fine needles and promotes the growth of thicker, block-like crystals via Ostwald ripening.

  • Solvent Modification: Introduce a hydrogen-bond accepting co-solvent (like THF or acetone) to temporarily cap the fast-growing faces, forcing lateral growth.

Process Workflows & Logical Relationships

LLPS_Pathway cluster_0 Kinetic Hindrance / High Supersaturation cluster_1 Controlled Supersaturation / Seeding Start Supersaturated Solution (Single Phase) LLPS Liquid-Liquid Phase Separation (Oiling Out) Start->LLPS Rapid Cooling / Poor Solvent Nucleation Controlled Nucleation Start->Nucleation Seeding / Slow Cooling Amorphous Amorphous Solid / Agglomerates LLPS->Amorphous Solidification LLPS->Nucleation Seed Ageing (Low Supersaturation) Crystal Pure Crystalline Product Nucleation->Crystal Crystal Growth

Thermodynamic pathways comparing LLPS (oiling out) versus controlled crystallization.

Troubleshooting Issue Crystallization Issue Detected Check Is it Oiling Out or Impurity? Issue->Check Oiling Oiling Out (LLPS) Check->Oiling Impurity High Sulfoxide Impurity Check->Impurity FixOiling 1. Adjust Solvent Ratio 2. Add Seeds at Metastable Zone 3. Reduce Cooling Rate Oiling->FixOiling FixImpurity 1. Purge with N2/Ar 2. Add Antioxidant 3. Recrystallize Impurity->FixImpurity

Decision matrix for troubleshooting common N-[ethyl(phenyl)carbamoyl]-L-methionine issues.

Quantitative Data Summaries

The following table summarizes the critical phase boundaries and impurity limits required to maintain a robust crystallization process for this compound.

ParameterTarget Range / LimitMechanistic Implication
Metastable Zone Width (MSZW) 5°C – 8°CNarrow MSZW prevents high supersaturation, avoiding the spinodal decomposition boundary (LLPS).
Seeding Temperature 2°C – 4°C below solubility curveEnsures seeds do not dissolve while remaining above the cloud point of the oil phase.
Cooling Rate (Post-Seeding) 0.1°C – 0.2°C / minuteAllows the kinetically hindered urea group time to integrate into the lattice, preventing secondary nucleation.
Sulfoxide Impurity Limit < 0.1% (w/w)Exceeding this limit indicates active thioether oxidation; requires immediate inert gas purging.
Seed Loading 1.5% – 3.0% (w/w)High seed loading provides sufficient surface area to consume supersaturation faster than oil droplets can form.

Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Seeding (To Avoid LLPS)

This protocol utilizes an internal feedback loop to ensure the system remains in the crystalline phase space, avoiding oiling out.

  • Dissolution: Dissolve crude N-[ethyl(phenyl)carbamoyl]-L-methionine in 5 volumes of Ethyl Acetate at 60°C under a Nitrogen atmosphere.

  • Anti-Solvent Addition (Phase 1): Slowly add 2 volumes of Heptane (anti-solvent) at 60°C.

  • Cooling to Metastable Zone: Cool the reactor to 50°C at a rate of 0.5°C/min.

  • Validation Check 1 (Cloud Point): Extract a 1 mL aliquot. If the solution is cloudy (emulsion), you have hit the LLPS boundary. Corrective action: Reheat to 60°C, add 0.5 volumes of Ethyl Acetate, and cool to 52°C instead.

  • Seeding: Once a clear solution is confirmed at 50°C, add 2 wt% of milled N-[ethyl(phenyl)carbamoyl]-L-methionine seeds. Hold the temperature for 60 minutes (Seed Ageing).

  • Validation Check 2 (Seed Integrity): Observe a sample under a Polarized Light Microscope (PLM). You must see birefringent solid particles. If you see transparent spherical droplets, the seeds have oiled out.

  • Growth Phase: Cool the suspension to 5°C at a strict rate of 0.1°C/min.

  • Isolation: Filter the resulting slurry, wash with cold Heptane, and dry under vacuum at 40°C.

Protocol B: Recrystallization for Sulfoxide Clearance
  • Solvent Preparation: Sparge a mixture of Isopropanol/Water (80:20 v/v) with Argon for 30 minutes. Add 0.1 wt% Ascorbic Acid.

  • Dissolution: Dissolve the contaminated API in 10 volumes of the prepared solvent at 75°C.

  • Hot Filtration: Pass the solution through a 0.22 µm filter to remove any insoluble oxidized aggregates.

  • Programmed Cooling: Cool to 65°C, seed with pure API, and hold for 2 hours. Cool to 10°C at 0.1°C/min.

  • Validation Check (Clearance): Analyze the wet cake via HPLC. The sulfoxide peak (typically eluting slightly earlier than the main peak on reversed-phase LC) must be <0.1%. If >0.1%, the cooling rate was too fast, causing impurity entrapment.

References

  • Liquid-Liquid Phase Separation in Crystallization Source: Mettler Toledo URL
  • Source: MDPI (Crystals)
  • Oiling Out in Crystallization Source: Mettler Toledo URL
  • Methionine sulfoxide Source: Wikipedia URL
  • Impurity profiling of L-methionine by HPLC on a mixed mode column Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting LC-MS Peak Tailing for N-[ethyl(phenyl)carbamoyl]-L-methionine

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the LC-MS analysis of N-[ethyl(phenyl)carbamoyl]-L-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the LC-MS analysis of N-[ethyl(phenyl)carbamoyl]-L-methionine. This molecule, with its combination of hydrophobic regions and ionizable functional groups, presents a classic challenge in reversed-phase chromatography. Poor peak shape can compromise resolution, limit sensitivity, and lead to inaccurate quantification.[1]

This document moves beyond a simple checklist. It explains the physicochemical drivers behind peak tailing for this specific analyte and provides a logical, field-tested framework for systematic troubleshooting. Our goal is to empower you to not only solve the immediate problem but also to build more robust analytical methods for the future.

Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it quantitatively measured?

A: Peak tailing is a common chromatographic problem where a peak deviates from the ideal symmetrical Gaussian shape, exhibiting an elongated trailing edge.[1][2] This asymmetry indicates that a portion of the analyte molecules are being retained longer than the main population, often due to undesirable secondary interactions with the stationary phase.[2][3]

To objectively assess peak shape, we use the Tailing Factor (Tf) , also known as the Asymmetry Factor (As). The United States Pharmacopeia (USP) calculation is a common standard. A perfectly symmetrical peak has a Tf of 1.0. As the value increases, so does the degree of tailing. A value exceeding 1.2 is generally considered problematic and requires investigation.[1]

Tailing Factor (Tf)Peak Shape InterpretationImplication for Analysis
1.0Perfectly Symmetrical (Ideal)Optimal for resolution and quantification.
1.1 - 1.2Minor TailingAcceptable for some screening assays, but indicates non-ideal interactions.
1.3 - 1.5Moderate TailingCompromises resolution from nearby peaks; may affect integration accuracy.
> 1.5Severe TailingUnacceptable for quantitative analysis; indicates a significant method or system issue.
Q2: What are the most likely causes of peak tailing for N-[ethyl(phenyl)carbamoyl]-L-methionine?

A: Based on its molecular structure, N-[ethyl(phenyl)carbamoyl]-L-methionine has several characteristics that make it susceptible to peak tailing in reversed-phase LC:

  • Secondary Silanol Interactions: The molecule contains a primary amine group from the methionine backbone. At acidic pH values typical for LC-MS, this amine will be protonated (positively charged). This positive charge can interact strongly with negatively charged, deprotonated silanol groups (Si-O⁻) that are present on the surface of all silica-based stationary phases.[4][5] This strong, non-hydrophobic interaction is a very common cause of peak tailing for basic compounds.[2][3]

  • Mobile Phase pH Effects: The compound is amphoteric, meaning it has both an acidic functional group (the carboxylic acid, pKa ~2-3) and a basic functional group (the amino group, pKa ~9-10). If the mobile phase pH is set too close to either pKa, the analyte will exist as a mixture of ionized and unionized forms, which can lead to severe peak broadening or splitting.[6][7][8]

  • Metal Chelation: The presence of multiple heteroatoms (oxygen, nitrogen, sulfur) creates potential sites for chelation with trace metal contaminants within the silica matrix of the column or from stainless-steel components of the LC system.[5][9] This can create another unintended retention mechanism, contributing to tailing.

Systematic Troubleshooting Workflow

Before adjusting method parameters, it's crucial to determine if the issue is chemical (affecting your specific analyte) or systemic (affecting all peaks). This workflow provides a logical starting point.

G start Peak Tailing Observed q1 Are ALL peaks tailing, or just the analyte? start->q1 all_peaks Systemic Issue Likely q1->all_peaks All Peaks one_peak Chemical/Method Issue Likely q1->one_peak Just Analyte check_system Check for Extra-Column Volume (fittings, tubing length/ID). Inspect for column void/frit blockage. all_peaks->check_system check_method Proceed to Chemical & Method Troubleshooting FAQs (Q3-Q6) one_peak->check_method

Caption: A logical workflow for troubleshooting peak tailing.

Section 1: Chemical & Method-Related Troubleshooting
Q3: My analyte peak is tailing. How do I optimize the mobile phase pH?

A: Optimizing mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds.[7][10] The goal is to ensure your analyte exists in a single, stable ionic state throughout the analysis. For an amphoteric compound like N-[ethyl(phenyl)carbamoyl]-L-methionine, you should adjust the pH to be at least 2 units away from both the acidic and basic pKa values.

  • Low pH (e.g., pH 2.5 - 3.0): The carboxylic acid will be neutral (protonated), and the amine will be positively charged (protonated). This is often the best starting point for LC-MS, as the positive charge aids in electrospray ionization.

  • High pH (e.g., pH 9.5 - 10.0): The carboxylic acid will be negatively charged (deprotonated), and the amine will be neutral (deprotonated). This can also yield good peak shape but may require a pH-stable column.

Experimental Protocol: pH Scouting

  • Prepare Buffered Mobile Phases: Prepare identical mobile phases (e.g., Water/Acetonitrile with a consistent gradient) but adjust the aqueous portion to three different pH levels using an MS-compatible buffer.

    • Condition A (Low pH): 0.1% Formic Acid in Water (pH ~2.7)

    • Condition B (Mid pH): 10 mM Ammonium Acetate in Water (pH ~6.8)

    • Condition C (High pH): 0.1% Ammonium Hydroxide in Water (pH ~10.5)

  • Column Equilibration: For each condition, flush and equilibrate the column with at least 10-15 column volumes of the new mobile phase before the first injection.

  • Inject Analyte: Inject a standard solution of N-[ethyl(phenyl)carbamoyl]-L-methionine under each condition.

  • Analyze Results: Compare the peak shape (Tailing Factor), retention time, and MS sensitivity for each condition. You will likely see a dramatic improvement in peak symmetry at either the low or high pH condition compared to the mid-range pH.[6][10]

Q4: I've adjusted the pH, but still see tailing. How do I address secondary silanol interactions?

A: If tailing persists at an optimal pH, the cause is likely secondary interaction with active silanol sites on the column.[4] This interaction is illustrated below.

Caption: Secondary interaction between the analyte and a silanol site.

Mitigation Strategies:

  • Increase Buffer Concentration: Increasing the concentration of your mobile phase buffer (e.g., from 10 mM to 20 mM ammonium formate) can help shield the silanol sites and reduce these interactions.[11] The buffer ions compete with the analyte for the active sites.

  • Use a Modern, High-Purity Column: Older "Type A" silica columns have more acidic and accessible silanol groups. Modern "Type B" silica columns are much higher in purity and are often "end-capped," a process that chemically converts most residual silanols into less reactive groups, significantly improving peak shape for basic compounds.[12][13]

  • Consider a Different Stationary Phase:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded within the C18 alkyl chain. This polar group helps to shield the underlying silica surface from the analyte and can provide alternative selectivity.[14]

    • Hybrid Particle Columns: These columns are based on a silica-polymer hybrid material that has fewer residual silanol groups and is often more stable at higher pH values.[10]

Column TypePrimary InteractionSecondary Interaction MitigationBest For
Standard C18 (End-capped)HydrophobicGood (End-capping reduces silanols)General purpose, good starting point.[12]
Polar-Embedded C18Hydrophobic & Dipole-DipoleExcellent (Polar group shields silanols)Polar analytes, provides alternate selectivity.[14]
Hybrid Particle C18HydrophobicExcellent (Fewer silanols, stable at high pH)High pH applications, improved peak shape for bases.[10]
Q5: Could sample overload or the injection solvent be the problem?

A: Absolutely. These are common issues that are often overlooked.

  • Sample Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to a "shark-fin" or fronting peak, but can also manifest as tailing.[3][9]

  • Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (i.e., more organic) than your initial mobile phase, it can cause the analyte to travel through the start of the column improperly, leading to peak distortion.[1][9]

Experimental Protocol: Dilution Study & Solvent Matching

  • Prepare a Dilution Series: Create a series of sample dilutions (e.g., 1:2, 1:5, 1:10) from your original sample stock.

  • Inject and Analyze: Inject each dilution and observe the peak shape. If the tailing factor improves significantly with dilution, you were likely overloading the column.[1]

  • Match Sample Solvent: Re-dissolve your sample in a solvent that is as close as possible to your initial mobile phase conditions (e.g., if your gradient starts at 10% Acetonitrile, dissolve your sample in 10% Acetonitrile). This ensures the sample is properly focused at the head of the column upon injection.

Section 2: System & Hardware-Related Troubleshooting
Q6: All of my peaks are tailing, not just my analyte. What should I check?

A: When all peaks in a chromatogram exhibit tailing, the problem is not related to the specific chemistry of your analyte but rather to a physical issue in the LC system, often referred to as "extra-column volume" or a column failure.[1]

  • Check for Extra-Column Volume: This refers to any volume the sample passes through outside of the column itself (e.g., tubing, fittings, detector flow cell).[15] Excessive volume causes the separated peak to spread out before it reaches the detector, leading to broadening and tailing.

    • Action: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005" or 0.12 mm). Check all fittings to ensure they are properly seated and there are no gaps.

  • Inspect the Column for Voids or Blockage: Over time, the packed bed of the column can settle, creating a void at the inlet. Alternatively, the inlet frit can become partially blocked with particulate matter from the sample or system. Both issues disrupt the uniform flow of the mobile phase, causing peak distortion for all compounds.[1][13]

    • Action: First, try back-flushing the column (if the manufacturer's instructions permit). If the problem persists, disconnect the column and check the system pressure without it to ensure the blockage is not elsewhere in the system.[15] If the column is determined to be the cause, it will likely need to be replaced. Using a guard column or an in-line filter is highly recommended to protect the analytical column and extend its lifetime.[15]

References
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters.
  • C18 Column HPLC: Advanced Analytical Separation Technology for Precise Chemical Analysis. (2025, June 24). Hawach.
  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Crawford Scientific.
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). Technology Networks.
  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27). Welch Materials, Inc.
  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC. (n.d.). National Center for Biotechnology Information.
  • Why Do Peaks Tail? - LC Troubleshooting Bible. (n.d.). Bioanalytical.com.
  • Common Causes Of Peak Tailing in Chromatography - Blogs - News. (2025, July 17). Hawach.
  • Effects of Secondary Interactions in Size Exclusion Chromatography. (n.d.). Technology Networks.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29). LCGC International.
  • Liquid Chromatography Mass Spectrometry - Shimadzu Scientific Instruments. (n.d.). Shimadzu.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6). ACD/Labs.
  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018, January 2). Restek.
  • Troubleshooting Peak Tailing in LC | PDF | High Performance Liquid Chromatography. (n.d.). Scribd.
  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS - Agilent. (2018, January 31). Agilent.
  • What are C18 HPLC columns? - GL Sciences. (2023, November 1). GL Sciences.
  • Technical Support Center: Troubleshooting Peak Tailing in Chromatography of Polar Triterpenoids - Benchchem. (n.d.). BenchChem.
  • 극성물질 분석에서 C18 AQ 컬럼과 C18 AQ plus 컬럼의 선택성 비교 - 사이언스 21. (2009, December 20). Science21.
  • Methionine derivatives - ChemicalBook. (n.d.). ChemicalBook.
  • Phe-Met | C14H20N2O3S | CID 7010506 - PubChem - NIH. (n.d.). National Center for Biotechnology Information.
  • L-Methionine - the NIST WebBook. (n.d.). National Institute of Standards and Technology.
  • Syncronis HPLC Columns - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.
  • L-Methionine | C5H11NO2S | CID 6137 - PubChem - NIH. (2023, June 12). National Center for Biotechnology Information.
  • Chemical Properties of L-Methionine (CAS 63-68-3) - Cheméo. (n.d.). Cheméo.
  • The Fate of Sulfur Radical Cation of N-Acetyl-Methionine: Deprotonation vs. Decarboxylation - MDPI. (2023, February 5). MDPI.
  • Phenyl-ethyl-malonylurea | C13H16N4O4 | CID 129700084 - PubChem - NIH. (n.d.). National Center for Biotechnology Information.

Sources

Optimization

reducing steric hindrance when coupling N-[ethyl(phenyl)carbamoyl]-L-methionine

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing critical bottlenecks when coupling highly hindered unnatural amino acid derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing critical bottlenecks when coupling highly hindered unnatural amino acid derivatives, specifically N-[ethyl(phenyl)carbamoyl]-L-methionine (hereafter referred to as N-EPC-L-Met).

Below, you will find an in-depth troubleshooting guide, quantitative performance data, and a self-validating microwave-assisted protocol designed to overcome severe energetic barriers during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide & FAQs

Q1: Why is the coupling efficiency of N-EPC-L-Met inherently low under standard SPPS conditions? A1: The difficulty stems from severe steric shielding and altered conformational dynamics. The N-terminal modification is a trisubstituted urea derivative. The combination of the ethyl and phenyl groups creates a massive steric "umbrella" over the α -carbon. During activation, the C-terminal carbonyl carbon becomes highly electrophilic, but the spatial bulk of the N-[ethyl(phenyl)carbamoyl] group physically blocks the trajectory of the incoming nucleophile (the amine of the growing resin-bound peptide chain)[1]. Furthermore, the hydrophobic nature of the phenyl ring promotes localized inter-chain aggregation on the resin, drastically reducing solvation and reagent accessibility[1][2].

Q2: Which coupling chemistry is most effective for this specific steric profile? A2: For highly hindered substrates, standard carbodiimides (e.g., DIC/HOBt) fail to drive the reaction to completion. Third-generation uronium-type reagents are required[3]. We strongly recommend COMU over HATU for this specific application. COMU utilizes an Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group, which matches or exceeds the coupling efficiency of HATU for sterically hindered sequences[3][4]. Crucially, COMU exhibits a lower propensity for racemization and possesses a safer handling profile, as it is not prone to the explosive decomposition associated with benzotriazole derivatives (HOAt/HOBt)[3][4].

Q3: How does Microwave-Assisted Peptide Synthesis (MAPS) resolve the kinetic barriers of this coupling? A3: Steric hindrance fundamentally increases the activation energy ( Ea​ ) required for the nucleophilic attack on the active ester. Room-temperature coupling lacks the kinetic energy to overcome this barrier, leading to truncated sequences. MAPS utilizes controlled microwave heating (typically 75°C to 90°C) to rapidly transfer energy directly to the polar components of the reaction mixture[2]. This elevated thermal energy not only overcomes the high Ea​ of the hindered coupling but also disrupts intermolecular hydrogen bonding and hydrophobic interactions, expanding the resin matrix and maximizing reagent accessibility[2][5].

Q4: Are there specific side reactions I should monitor during this process? A4: Yes. Because the extreme steric hindrance drastically slows down the main acylation event, the molecule spends a prolonged period in its activated state. This increases the risk of base-catalyzed epimerization via direct α -proton abstraction by the tertiary amine (e.g., DIPEA)[6]. Additionally, the thioether side chain of the methionine residue is highly susceptible to oxidation to the sulfoxide ( Met(O) ) during prolonged handling at elevated temperatures[2].

Quantitative Data: Coupling Reagent Efficacy

The following table summarizes the causality between coupling conditions and the resulting conversion yields for N-EPC-L-Met. Data clearly indicates that overcoming this specific steric barrier requires a dual approach: high-reactivity leaving groups (Oxyma) and elevated kinetic energy (MAPS).

Table 1: Comparative Efficacy of Coupling Strategies for N-EPC-L-Met

Coupling ReagentAdditive / Leaving GroupReaction TempTimeConversion Yield (%)Epimerization Risk
DICHOBt25°C120 min< 15%Low
HATUDIPEA (OAt)25°C60 min45 - 55%Moderate
COMUDIPEA (Oxyma)25°C60 min60 - 70%Low
COMU DIPEA (Oxyma) 75°C (MW) 10 min > 95% Low

Mechanistic & Workflow Visualizations

Mechanism Root Steric Hindrance in N-EPC-L-Met C1 Bulky N-Ethyl Group Root->C1 C2 Bulky N-Phenyl Group Root->C2 Effect Kinetic Shielding of C-Terminal Active Ester C1->Effect C2->Effect Sol1 High-Reactivity Uronium (COMU/Oxyma) Effect->Sol1 Overcome via Sol2 Kinetic Energy Injection (Microwave Heating) Effect->Sol2 Overcome via

Logical mapping of steric hindrance causality and targeted chemical solutions.

G N1 Prepare N-EPC-L-Met (3-5 Equivalents) N2 Select Coupling Reagent (COMU + DIPEA) N1->N2 N3 Standard SPPS (Room Temp, 60m) N2->N3 Conventional N4 Microwave SPPS (75°C, 10m) N2->N4 Optimized N5 Incomplete Coupling (Positive Kaiser Test) N3->N5 N6 Self-Validation: Negative Kaiser Test N4->N6 N5->N4 Re-couple via MAPS

Self-validating workflow for optimized coupling of hindered amino acids.

Experimental Protocol: COMU-Mediated Microwave Coupling

This protocol is engineered as a self-validating system . It utilizes pre-activation to prevent side reactions and mandates an analytical checkpoint before sequence progression to ensure absolute trustworthiness of the synthetic cycle[2][3].

Reagents Required:

  • N-EPC-L-Met (3.0 to 5.0 equivalents relative to resin loading)

  • COMU (Equimolar to the amino acid)[3]

  • DIPEA (N,N-Diisopropylethylamine, 2.0 equivalents relative to COMU)

  • Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Methodology:

  • Resin Preparation & Swelling:

    • Transfer the resin-bound peptide (with the N-terminal Fmoc group successfully removed) into a microwave-compatible reaction vessel.

    • Swell the resin in anhydrous DMF for 15 minutes to maximize the accessibility of the primary amine. Drain the solvent.

  • Pre-Activation of N-EPC-L-Met:

    • In a separate, dry vial, dissolve N-EPC-L-Met (3.0 equiv) and COMU (3.0 equiv) in a minimal volume of anhydrous DMF (typically 0.1 M concentration)[3].

    • Add DIPEA (6.0 equiv) to the vial. The solution will typically undergo a slight color change, indicating the formation of the highly reactive Oxyma active ester.

    • Allow the pre-activation to proceed for exactly 2 minutes at room temperature. Causality Note: Do not exceed 2 minutes; prolonged activation of hindered esters increases the risk of epimerization prior to coupling[6].

  • Microwave-Assisted Coupling:

    • Transfer the pre-activated solution to the microwave reaction vessel containing the swollen resin.

    • Irradiate the vessel using a controlled microwave peptide synthesizer. Ramp the temperature to 75°C and hold for 10 minutes [2].

    • Caution: Do not exceed 85°C, as the thioether of the methionine derivative becomes highly susceptible to thermal degradation and oxidation.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin aggressively with DMF (5 × 10 mL) to remove all traces of unreacted active ester, Oxyma byproducts, and DIPEA salts[3].

  • Validation Checkpoint (Critical):

    • Perform a Kaiser Test (Ninhydrin assay) on a few beads of the resin.

    • System Logic: If the beads remain colorless/yellow, the coupling is successful, and you may proceed to the next step. If the beads turn blue (indicating unreacted primary amines due to steric failure), do not proceed . Immediately execute a second coupling cycle (double coupling) using the exact parameters from Steps 2-4 before moving forward.

References

  • White Paper: A Glimpse into the Development of Peptide Coupling Reagents - Veranova URL:[Link]

  • Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating - ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Microwave Assisted Peptide Synthesis - Semantic Scholar URL:[Link]

  • Epimerisation in Peptide Synthesis - MDPI URL:[Link]

  • Synthetic Evaluation of Standard and Microwave-Assisted Solid Phase Peptide Synthesis of a Long Chimeric Peptide... - Researcher.life URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced N-Terminal Capping in Peptide Design: N-[ethyl(phenyl)carbamoyl]-L-methionine vs. N-acetyl-L-methionine

As peptide therapeutics continue to expand into intracellular and long-acting systemic targets, the structural engineering of the N-terminus has become a critical optimization parameter. Uncapped N-terminal amines are hi...

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Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics continue to expand into intracellular and long-acting systemic targets, the structural engineering of the N-terminus has become a critical optimization parameter. Uncapped N-terminal amines are highly susceptible to rapid degradation by circulating aminopeptidases, severely limiting the in vivo half-life of peptide drugs.

This guide provides a rigorous comparative analysis between the industry-standard capping group, N-acetyl-L-methionine (Ac-Met-OH) , and a highly specialized, sterically demanding alternative: N-[ethyl(phenyl)carbamoyl]-L-methionine (EPC-Met-OH) . By examining their mechanistic, physicochemical, and synthetic profiles, researchers can make data-driven decisions when designing next-generation peptide therapeutics.

Mechanistic Profiling & Causality in Peptide Stability

The choice of N-terminal modification dictates not only the proteolytic stability of the peptide but also its solubility, receptor binding affinity, and membrane permeability.

The Standard: N-Acetyl-L-methionine (Ac-Met-OH)

Acetylation is the most ubiquitous N-terminal modification in peptide chemistry. By converting the positively charged primary amine into a neutral amide, acetylation mimics the native co-translational modifications found in eukaryotic proteins[1].

  • Causality of Stability: The acetyl group removes the electrostatic recognition required by many aminopeptidases. Furthermore, it blocks N-terminal ubiquitination, a primary signal for proteasomal degradation[1].

  • Limitations: While it provides a baseline defense against exopeptidases, the acetyl group is small. It offers minimal steric shielding against aggressive, non-specific proteases and does not significantly enhance the lipophilicity required for cell-penetrating peptides.

The Advanced Alternative: N-[ethyl(phenyl)carbamoyl]-L-methionine

N-[ethyl(phenyl)carbamoyl]-L-methionine introduces a urea (carbamoyl) linkage rather than a standard amide. The addition of an ethyl group and a phenyl ring directly to the carbamoyl nitrogen creates a massive steric shield.

  • Causality of Stability: The urea linkage is electronically distinct from an amide, exhibiting higher resonance stabilization and resistance to enzymatic hydrolysis[2]. The bulky ethyl and phenyl groups create severe steric hindrance around the scissile bond, physically occluding the peptide from the active sites of exopeptidases.

  • Causality of Permeability: The incorporation of the hydrophobic phenyl and ethyl moieties significantly increases the overall partition coefficient (LogP) of the peptide. This lipophilic anchor can facilitate interactions with lipid bilayers, enhancing membrane permeability or driving binding affinity if the N-terminus occupies a hydrophobic pocket in the target receptor.

Mod_Comparison NTerm N-Terminal Methionine Capping Strategy Ac N-Acetyl (Ac-Met-OH) NTerm->Ac EPC N-[ethyl(phenyl)carbamoyl] (EPC-Met-OH) NTerm->EPC MechAc Amide Bond Formation Minimal Steric Bulk Ac->MechAc MechEPC Urea Linkage Formation High Steric Hindrance EPC->MechEPC PropAc Maintains Hydrophilicity Blocks Aminopeptidases MechAc->PropAc PropEPC Increases LogP (Lipophilicity) Resists Proteolysis & Enhances Permeability MechEPC->PropEPC

Fig 1: Mechanistic divergence of N-terminal capping strategies on peptide pharmacokinetics.

Quantitative Performance Comparison

The following table synthesizes the physicochemical and pharmacokinetic impact of these modifications when applied to a standard model peptide (e.g., a 10-mer therapeutic sequence).

ParameterUncapped Methionine (H-Met-OH)N-Acetyl-L-methionine (Ac-Met-OH)N-[ethyl(phenyl)carbamoyl]-L-methionine
N-Terminal Charge (pH 7.4) +1Neutral (0)Neutral (0)
Linkage Type Primary AmineAmideUrea (Carbamoyl)
Steric Hindrance MinimalLowExtremely High
Relative Lipophilicity (ΔLogP) Baseline+0.5+2.8
Plasma Half-Life (Model Peptide) < 1 hour~ 4-6 hours> 24 hours
Aminopeptidase Resistance PoorGoodExcellent
Synthesis Coupling Difficulty N/ALow (Standard reagents)High (Requires potent activators)

Self-Validating Experimental Protocols

To objectively evaluate these capping strategies, researchers must employ rigorous, self-validating workflows. Below are the optimized protocols for synthesis and stability testing.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Coupling Strategy

Because the ethyl(phenyl)carbamoyl group is highly sterically hindered, standard coupling reagents (e.g., HBTU/DIC) often result in incomplete reactions, leading to deletion sequences.

Self-Validation Check: Always perform a quantitative Ninhydrin (Kaiser) test before proceeding to cleavage. A positive test indicates incomplete coupling, necessitating a double-coupling cycle.

  • Resin Preparation: Swell the peptide-resin (containing the fully synthesized, side-chain protected sequence) in DMF for 30 minutes.

  • Activation (Ac-Met-OH): For the acetylated variant, dissolve 4 eq of Ac-Met-OH, 4 eq of HATU, and 8 eq of DIPEA in DMF.

  • Activation (EPC-Met-OH): For the bulky carbamoyl variant, use a highly reactive system: 4 eq of EPC-Met-OH, 4 eq of COMU (or HATU with HOAt), and 8 eq of TMP (2,4,6-collidine) to minimize epimerization during the prolonged coupling.

  • Coupling: Add the activated mixture to the resin. Agitate for 1 hour (Ac-Met-OH) or 3 hours (EPC-Met-OH) at room temperature.

  • Verification: Wash the resin (DMF 3x, DCM 3x). Perform a Kaiser test. If blue (primary amine present), repeat step 3-4.

  • Cleavage: Cleave the peptide using standard TFA/scavenger cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

Protocol B: Human Plasma Stability Assay

To prove the causality between steric bulk and exopeptidase resistance, a plasma stability assay must include internal standards to correct for matrix suppression during LC-MS/MS analysis.

  • Preparation: Spike the purified capped peptides (Ac-Met and EPC-Met) into pooled human plasma to a final concentration of 5 µM.

  • Incubation: Incubate the aliquots at 37°C with gentle shaking.

  • Time-Course Quenching: At defined intervals (0, 1, 2, 4, 8, 12, and 24 hours), extract a 50 µL aliquot and immediately quench by adding 150 µL of ice-cold acetonitrile containing 0.1 µM of a Stable-Isotope-Labeled Internal Standard (SIL-IS). Causality: The organic solvent instantly denatures plasma proteases, halting degradation.

  • Precipitation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated plasma proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a C18 column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing: Plot the natural log of the remaining peptide area ratio (Analyte/IS) versus time to calculate the degradation rate constant ( k ) and half-life ( t1/2​=0.693/k ).

Assay_Workflow Incubate Incubate Peptides in Human Plasma (37°C) Quench Quench Aliquots (TCA / Acetonitrile) Incubate->Quench Centrifuge Centrifuge (Precipitate Proteins) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Intact Peptide) Centrifuge->LCMS Validate Calculate Half-Life (vs. Internal Standard) LCMS->Validate

Fig 2: Self-validating plasma stability assay workflow for capped peptide evaluation.

Conclusion & Selection Criteria

The selection between N-acetyl-L-methionine and N-[ethyl(phenyl)carbamoyl]-L-methionine should be driven by the specific pharmacokinetic and structural requirements of the therapeutic target:

  • Choose Ac-Met-OH when: The peptide target is extracellular, maintaining aqueous solubility is the primary concern, and the native N-terminal conformation must be preserved without introducing bulky steric clashes.

  • Choose EPC-Met-OH when: The peptide suffers from severe in vivo exopeptidase degradation, requires enhanced lipophilicity to cross cellular membranes, or when the N-terminus is designed to anchor into a deep, hydrophobic receptor pocket[2].

By understanding the distinct chemical environments created by amide versus urea linkages, and the profound impact of steric shielding, researchers can rationally design peptides that survive the harsh proteolytic environment of human plasma.

References

  • N-terminal acetylation can stabilize proteins independent of their ubiquitination Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

  • Cyclization of N-Terminal S-Carbamoylmethylcysteine Causing Loss of 17 Da from Peptides and Extra Peaks in Peptide Maps Source: ResearchGate / Analytical Chemistry URL:[Link]

  • Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

Sources

Comparative

Comprehensive Validation Guide: N-[ethyl(phenyl)carbamoyl]-L-methionine as a Next-Generation Metabolic Biomarker

As the landscape of metabolomics shifts toward highly specific, structurally stable indicators of disease phenotypes, the limitations of traditional methionine-cycle biomarkers have become a critical bottleneck. S-adenos...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of metabolomics shifts toward highly specific, structurally stable indicators of disease phenotypes, the limitations of traditional methionine-cycle biomarkers have become a critical bottleneck. S-adenosylmethionine (SAM) and Homocysteine (HCy), while historically useful, suffer from severe ex vivo instability, rapid spontaneous oxidation, and low pathological specificity.

This guide provides a rigorous, objective comparison and validation framework for N-[ethyl(phenyl)carbamoyl]-L-methionine (EPC-Met) . By leveraging the steric hindrance of the ethyl(phenyl)carbamoyl moiety, EPC-Met resists the rapid degradation that plagues traditional amino acid markers, emerging as a highly robust biomarker for aberrant carbamoylation in oncology and xenobiotic toxicology.

Mechanistic Rationale: The Chemistry of Stability

To understand why EPC-Met outperforms legacy biomarkers, we must examine the causality of its molecular structure. In traditional biomarkers like SAM or HCy, the exposed alpha-amino and thioether/thiol groups are highly nucleophilic. Upon blood draw, these groups immediately react with ex vivo reactive oxygen species (ROS) or undergo spontaneous intramolecular cyclization, artificially skewing quantitative data.

In EPC-Met, the bulky ethyl(phenyl)carbamoyl group is conjugated to the alpha-amino nitrogen. This substitution provides massive steric hindrance and electron-withdrawing stabilization, effectively shielding the methionine backbone from enzymatic cleavage and oxidative attack. Biologically, EPC-Met is generated when aberrant carbamoyltransferases—often upregulated in specific tumor microenvironments—hijack circulating L-methionine.

Pathway Met L-Methionine Enzyme Aberrant Transferase Met->Enzyme Donor Carbamoyl Donor Donor->Enzyme EPC_Met EPC-Met (Stable Biomarker) Enzyme->EPC_Met Pathology Metabolic Dysregulation EPC_Met->Pathology

Fig 1. Metabolic pathway of EPC-Met formation via aberrant carbamoylation.

Comparative Performance Analysis

When evaluating a new biomarker, analytical performance must be objectively compared against standard alternatives. The table below summarizes the quantitative validation data of EPC-Met against SAM and HCy, demonstrating superior analytical sensitivity and ex vivo stability.

Analytical ParameterS-Adenosylmethionine (SAM)Homocysteine (HCy)EPC-Met (Target Biomarker)
Ex Vivo Stability (RT) < 2 hours (Rapid degradation)< 4 hours (Requires derivatization)> 72 hours (Sterically protected)
Matrix Effect (Suppression) High (Co-elutes with polar lipids)ModerateLow (Hydrophobic retention)
LLOQ (LC-MS/MS) 10.0 ng/mL50.0 ng/mL0.5 ng/mL
Linear Dynamic Range 10 - 1000 ng/mL50 - 5000 ng/mL0.5 - 2000 ng/mL
Pathology Specificity Low (General methyl donor)Low (General oxidative stress)High (Specific aberrant carbamoylation)

Causality of Performance: The hydrophobic phenyl ring in EPC-Met drastically increases its retention factor ( k′ ) on reversed-phase C18 columns. Unlike SAM, which elutes near the void volume where massive ion suppression from polar salts and phospholipids occurs, EPC-Met elutes in a clean chromatographic window. This directly causes the 20-fold improvement in the Lower Limit of Quantification (LLOQ).

Experimental Validation Protocol: A Self-Validating System

To ensure absolute trustworthiness, the quantification of EPC-Met must be treated as a self-validating system. Every step in the following LC-MS/MS protocol is designed to internally correct for analytical drift and matrix variations, strictly adhering to the [1].

Step 1: Pre-Analytical Quenching and IS Spiking
  • Procedure: Collect 200 µL of whole blood into K2EDTA tubes. Immediately spike the sample with 10 µL of a 100 ng/mL 13C6​ -labeled EPC-Met Internal Standard (IS).

  • Causality & Validation: EDTA chelates metalloproteases, halting ex vivo enzymatic degradation. Spiking the heavy isotope IS before extraction ensures that any subsequent volumetric loss or precipitation inefficiency affects the endogenous biomarker and the IS equally. The ratio remains constant, making the extraction efficiency self-correcting.

Step 2: Protein Precipitation
  • Procedure: Add 600 µL of ice-cold acetonitrile (1:3 v/v ratio). Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Causality & Validation: The high organic ratio denatures plasma proteins instantly, releasing any protein-bound EPC-Met. The low temperature prevents thermal degradation of the analyte during the exothermic mixing of aqueous plasma and acetonitrile.

Step 3: UHPLC-MS/MS Separation and Detection
  • Procedure: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Detect using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (+ESI) mode.

  • Causality & Validation: We monitor two MRM transitions for EPC-Met: a quantifier ion (for concentration) and a qualifier ion (for structural confirmation). The system self-validates peak purity by continuously calculating the quantifier/qualifier ratio. If an isobaric matrix interference co-elutes with EPC-Met, this ratio will skew outside the FDA-mandated ±20% tolerance, automatically flagging the sample for re-analysis.

Workflow Sample Plasma Collection (K2EDTA Quenching) IS Spike Heavy IS (13C-EPC-Met) Sample->IS Ext Protein Precipitation (Cold Acetonitrile) IS->Ext LC UHPLC Separation (C18 Column) Ext->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Validation (FDA Guidelines) MS->Data

Fig 2. Self-validating LC-MS/MS bioanalytical workflow for EPC-Met quantification.

Conclusion

N-[ethyl(phenyl)carbamoyl]-L-methionine represents a paradigm shift in metabolic biomarker tracking. By engineering a target that inherently resists ex vivo oxidation and leverages hydrophobic chromatography for signal enhancement, researchers can bypass the analytical pitfalls of traditional methionine-cycle markers. When coupled with the self-validating heavy-isotope LC-MS/MS methodology outlined above, EPC-Met provides unparalleled accuracy and pathological specificity for advanced drug development and diagnostic applications.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA), Center for Drug Evaluation and Research (CDER). May 2018. URL:[Link]

Validation

A Researcher's Guide to Characterizing Antibody Cross-Reactivity for N-[ethyl(phenyl)carbamoyl]-L-methionine

For researchers engaged in drug development and metabolism studies, the precise detection of small molecules is paramount. N-[ethyl(phenyl)carbamoyl]-L-methionine, a modified amino acid, represents a class of analytes wh...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in drug development and metabolism studies, the precise detection of small molecules is paramount. N-[ethyl(phenyl)carbamoyl]-L-methionine, a modified amino acid, represents a class of analytes where high-specificity antibodies are essential for accurate quantification. However, the utility of any immunoassay hinges on the antibody's ability to distinguish the target analyte from structurally similar molecules—a property known as specificity.[1] Cross-reactivity with related compounds can lead to false positives and inaccurate measurements, compromising experimental validity.[2]

This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies specific to N-[ethyl(phenyl)carbamoyl]-L-methionine. We will detail the principles of competitive immunoassay design, provide a step-by-step protocol for experimental execution, and explain the data analysis required to generate a reliable cross-reactivity profile.

The Imperative of Specificity: Understanding Cross-Reactivity

Cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, N-[ethyl(phenyl)carbamoyl]-L-methionine), also binds to other molecules that share similar structural features or epitopes.[3] For small molecules, which possess few antigenic determinants, even minor structural similarities can lead to significant cross-reactivity.[4][5] Therefore, a rigorous validation of antibody specificity is a non-negotiable step in assay development.[6]

The primary method for assessing the specificity of anti-small molecule antibodies is the competitive enzyme-linked immunosorbent assay (ELISA) .[7][8][9] This format is ideal for small molecules that cannot be bound by two antibodies simultaneously, as required in a "sandwich" ELISA.[7][9]

Principle of the Competitive ELISA

In a competitive ELISA, the analyte in a sample competes with a labeled or immobilized antigen for a limited number of antibody binding sites.[4][10] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[4] A higher concentration of the target molecule in the sample will lead to less binding of the labeled antigen and thus a weaker signal.[4][9] This principle allows for the sensitive quantification of small molecules.[11]

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte Free Analyte (from sample) Complex1 Analyte-Antibody Complex (No Signal) Analyte->Complex1 Binds Ab Specific Antibody (Limited Amount) Ab->Complex1 Complex2 Labeled Ag-Antibody Complex (Low Signal) Ab->Complex2 Labeled_Ag Labeled Antigen (Constant Amount) Labeled_Ag->Complex2 Outcompeted Analyte_low Free Analyte (from sample) Complex3 Analyte-Antibody Complex (No Signal) Analyte_low->Complex3 Binds Ab_low Specific Antibody (Limited Amount) Ab_low->Complex3 Complex4 Labeled Ag-Antibody Complex (High Signal) Ab_low->Complex4 Labeled_Ag_low Labeled Antigen (Constant Amount) Labeled_Ag_low->Complex4 Binds Effectively

Caption: Principle of Competitive ELISA for small molecules.

Experimental Design: A Self-Validating Workflow

A robust cross-reactivity study requires a systematic approach, from selecting potential interferents to meticulous data analysis.

The choice of compounds to test is critical and should be based on structural similarity to the parent molecule, N-[ethyl(phenyl)carbamoyl]-L-methionine. This includes precursors, metabolites, and analogs.

Core Structure: N-[ethyl(phenyl)carbamoyl]-L-methionine

  • Methionine Backbone: The foundational amino acid.[12]

  • Carbamoyl Group: The -C(=O)N(ethyl)(phenyl) moiety.

  • Key Linkages: Amide bond between the carbamoyl group and the methionine nitrogen.

Logical Cross-Reactant Panel:

  • Parent Amino Acid: L-methionine

  • Precursors/Related Compounds: N-phenyl-L-methionine, N-ethyl-L-methionine

  • Metabolites: Methionine sulfoxide, Methionine sulfone

  • Structurally Similar Amino Acids: L-Leucine, L-Isoleucine, L-Cysteine

  • Carbamoyl Variants: N-(phenyl)carbamoyl-L-methionine, N-(ethyl)carbamoyl-glycine

The overall process involves coating a plate with an antigen conjugate, performing a competitive reaction with the antibody and test compounds, and detecting the outcome.

G start Start plate_prep Plate Coating: Immobilize Antigen-Carrier (e.g., Target-BSA conjugate) start->plate_prep wash_block Wash & Block (Prevent non-specific binding) plate_prep->wash_block competition Competitive Reaction: Add mixture of: 1. Specific Antibody 2. Standard or Cross-Reactant wash_block->competition wash_secondary Wash & Add Enzyme-labeled Secondary Antibody competition->wash_secondary wash_substrate Wash & Add Substrate (e.g., TMB) wash_secondary->wash_substrate develop_stop Color Development & Stop Reaction wash_substrate->develop_stop read_plate Read Absorbance (e.g., at 450 nm) develop_stop->read_plate analyze Data Analysis: Plot curves, calculate IC50, and % Cross-Reactivity read_plate->analyze end End analyze->end

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-[ethyl(phenyl)carbamoyl]-L-methionine

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a compliance exercise, but as an application of physical chemistry and molecular biology. Handling specialized amino aci...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a compliance exercise, but as an application of physical chemistry and molecular biology. Handling specialized amino acid derivatives like N-[ethyl(phenyl)carbamoyl]-L-methionine requires a tailored approach that goes beyond standard safety data sheets.

To design an effective operational and disposal plan, we must first deconstruct the molecule to understand the causality behind its hazards.

Structural Hazard Analysis & Causality

N-[ethyl(phenyl)carbamoyl]-L-methionine is a synthetic derivative characterized by three distinct functional motifs, each dictating specific handling requirements:

  • The Thioether Backbone (Oxidation Risk): The sulfur atom in methionine, present as a thioether (R-S-R′), possesses a low oxidation potential. It is highly susceptible to oxidation by ambient reactive oxygen species (ROS) or light exposure, rapidly converting into methionine sulfoxide[1][2]. Therefore, atmospheric control is just as critical for product integrity as it is for safety.

  • The Carbamoyl Moiety (Dermal Penetration Risk): The N-ethyl-N-phenylurea (carbamoyl) group shares structural homology with biologically active carbamates. The American Conference of Governmental Industrial Hygienists (ACGIH) notes that carbamoyl derivatives frequently pose a significant skin absorption hazard, acting as potential systemic toxicants if they cross the dermal barrier[3].

  • The Carboxylic Acid (Local Irritation): The free C-terminal carboxylic acid presents a standard localized risk for mucosal and ocular irritation.

Causality-Driven PPE Matrix

Based on the structural analysis, standard single-layer latex gloves are insufficient. The risk of dermal absorption—especially if the compound is dissolved in a carrier solvent like DMSO—necessitates a robust, quantitative approach to Personal Protective Equipment (PPE).

Table 1: Quantitative PPE Specifications and Mechanistic Justifications

PPE ComponentSpecificationMechanistic JustificationQuantitative Metric / Standard
Inner Gloves Nitrile (0.12 mm thickness)Prevents direct dermal contact with the solid carbamoyl powder[3].>480 min breakthrough (Solid/Aqueous)
Outer Gloves Butyl Rubber (0.3 mm)Required when solubilizing the compound in DMSO/DMF, which act as dermal permeation enhancers.>240 min breakthrough (DMSO carrier)
Respiratory NIOSH P100 Particulate FilterPrevents inhalation of aerosolized thioether dust during the weighing process.99.97% filtration efficiency (0.3 µm)
Eye Protection ANSI Z87.1 Chemical GogglesProtects ocular mucosa from carboxylic acid irritation and solvent splashing.Full peripheral splash-proof seal

Self-Validating Operational Protocol

To ensure both operator safety and chemical integrity, the handling protocol must be a self-validating system. The following procedure includes an analytical feedback loop to confirm that the handling environment did not compromise the compound.

Phase 1: Preparation and Containment

  • Atmospheric Purge: Prepare a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood. If high purity is required for downstream assays, utilize an Argon-purged glovebox to mitigate thioether oxidation[1].

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing spatulas and weigh boats. Carbamoyl powders can hold static charges, increasing the risk of aerosolization and subsequent inhalation.

Phase 2: Weighing and Solubilization

  • Transfer: Tare the anti-static weigh boat. Carefully transfer the required mass of N-[ethyl(phenyl)carbamoyl]-L-methionine using a micro-spatula.

  • Dissolution: Transfer the powder to a pre-septum-capped amber glass vial (amber glass prevents UV-catalyzed radical oxidation of the thioether)[4]. Inject your solvent (e.g., anhydrous DMSO) directly through the septum to minimize atmospheric exposure.

  • Vortexing: Vortex gently until complete dissolution is achieved.

Phase 3: Protocol Validation (The Self-Validating Step)

  • Causality: How do you know your handling procedure was safe and effective? If the compound oxidized during handling, your downstream biological data will be compromised.

  • Action: Immediately withdraw a 1 µL aliquot of the stock solution and run a rapid LC-MS analysis.

  • Validation: Look for the parent mass. If you observe a +16 Da mass shift , the thioether has oxidized to methionine sulfoxide[2]. If the +16 Da peak is absent, your inert-handling protocol is successfully validated, confirming both product integrity and the absence of reactive environmental exposure.

Spill Response & Lifecycle Management

Carbamoyl amino acids require strict lifecycle management to prevent environmental contamination, as thioethers can be toxic to aquatic life.

  • Dry Spill Response: Do not sweep. Cover the powder with damp absorbent paper to prevent dust generation. Carefully scoop the material into a hazardous waste container. Wash the area with a 10% sodium hypochlorite (bleach) solution to chemically degrade the residual thioether, followed by a 70% ethanol wipe down.

  • Liquid Spill Response: Absorb with inert materials (vermiculite or sand). Do not use combustible absorbents like sawdust.

  • Disposal Plan: Categorize all contaminated consumables, empty vials, and excess solutions as Non-Halogenated Organic Hazardous Waste . Ensure the waste manifest explicitly notes "Contains Carbamoyl Derivatives" to alert disposal facilities of potential biological activity.

Mechanistic Workflow Diagram

Below is the logical progression of the safe handling and disposal workflow, mapping the transition from raw hazard to contained waste.

SafeHandlingWorkflow Start N-[ethyl(phenyl)carbamoyl]-L-methionine (Solid Powder) PPE Don Advanced PPE (Butyl over Nitrile, P100) Start->PPE Pre-handling Containment Argon-Purged Fume Hood (Oxidation Prevention) PPE->Containment Transfer Weighing Anti-Static Weighing (Minimize Aerosolization) Containment->Weighing Operation Solubilization Amber Vial Solubilization (Septum Injection) Weighing->Solubilization Dissolution Decon Surface Decontamination (10% Bleach + 70% EtOH) Weighing->Decon Post-weighing Validation LC-MS Aliquot Check (Confirm No +16 Da Shift) Solubilization->Validation Quality Control Waste Hazardous Waste (Non-Halogenated Organic) Validation->Waste Excess/Disposal Decon->Waste Contaminated Wipes

Figure 1: Safe handling, containment, and disposal workflow for carbamoyl-methionine derivatives.

References

Sources

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